Product packaging for 2-Amino-4-chlorothiazole-5-carbaldehyde(Cat. No.:CAS No. 76874-79-8)

2-Amino-4-chlorothiazole-5-carbaldehyde

Cat. No.: B112993
CAS No.: 76874-79-8
M. Wt: 162.6 g/mol
InChI Key: KJRBYUWRYRRPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-4-chlorothiazole-5-carbaldehyde is a specialty chemical intermediate of significant importance in pharmaceutical research and development, particularly as a key building block for the synthesis of third-generation cephalosporin antibiotics such as cefotaxime and ceftazidime . Its primary application lies in constructing the 2-aminothiazol-4-yl acetic acid side chain, which is strategically acylated onto the 7-amino position of the cephalosporin core to profoundly enhance the resulting compound's antibacterial activity, especially against Gram-negative bacteria . The molecular architecture of this compound, featuring amino, chloro, and aldehyde functional groups on a thiazole scaffold, provides versatile reactivity for further derivatization through oxidation or coupling reactions, making it a valuable scaffold in medicinal chemistry . The 2-aminothiazole core is a recognized pharmacophore, and its incorporation is a established strategy to fine-tune both the pharmacodynamic and pharmacokinetic properties of drug candidates . Beyond its established role in antibiotics, this versatile intermediate supports the development of other bioactive compounds, including various antimicrobial agents and potential agrochemicals, and is also utilized in research for synthesizing dyes and novel heterocyclic derivatives due to its reactivity in condensation and substitution reactions . Researchers are actively exploring novel 2-aminothiazole derivatives for a range of biological activities, including as potential antibacterial agents, highlighting the ongoing relevance of this chemical scaffold in drug discovery .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3ClN2OS B112993 2-Amino-4-chlorothiazole-5-carbaldehyde CAS No. 76874-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-chloro-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2OS/c5-3-2(1-8)9-4(6)7-3/h1H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRBYUWRYRRPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(S1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452484
Record name 2-Amino-4-chlorothiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76874-79-8
Record name 2-Amino-4-chloro-5-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76874-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-chlorothiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Amino-4-chlorothiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The presence of a reactive aldehyde function, a nucleophilic amino group, and a halogenated thiazole core makes it a versatile building block for the synthesis of a diverse range of molecular architectures.

Core Chemical Properties

PropertyValueSource/Method
CAS Number 76874-79-8Alfa Chemistry, Sigma-Aldrich[1][2]
Molecular Formula C₄H₃ClN₂OSAlfa Chemistry, SpectraBase[1][3]
Molecular Weight 162.6 g/mol Alfa Chemistry, ChemBK[1][4]
Predicted Density 1.658 ± 0.06 g/cm³ChemBK[4]
Predicted Boiling Point 341.3 ± 22.0 °CChemBK[4]
Predicted pKa 0.39 ± 0.10ChemBK[4]
Physical Form SolidInferred from related compounds
Solubility Soluble in organic solvents like DMF and DMSOInferred from reactivity data

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, spectral data is available on platforms like SpectraBase, though access may be restricted.[3] The expected spectral features can be inferred from the analysis of structurally related compounds.

Spectroscopy Expected Features
¹H NMR Signals corresponding to the aldehyde proton (CHO), the amino protons (NH₂), and potentially the thiazole ring proton if not fully substituted.
¹³C NMR Resonances for the carbonyl carbon of the aldehyde, the carbons of the thiazole ring (C2, C4, C5), with chemical shifts influenced by the chlorine, amino, and aldehyde substituents.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the aldehyde, C=N and C=C stretching of the thiazole ring, and C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the thiazole ring and its substituents. A mass spectrum is noted as available on SpectraBase.[3]

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-amino-4-chlorothiazole, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the 5-position of the thiazole ring.

Experimental Protocols

Step 1: Synthesis of 2-amino-4-chlorothiazole (Precursor)

The synthesis of 2-amino-4-substituted thiazoles can be achieved through the Hantzsch thiazole synthesis. For the chloro-substituted precursor, a common method involves the reaction of a suitable α-halocarbonyl compound with thiourea. Alternatively, the amino group of a 2-aminothiazole can be replaced by a chlorine atom via a Sandmeyer-type reaction.[5]

Representative Protocol for Hantzsch Thiazole Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea in a suitable solvent such as ethanol.

  • Addition of α-halocarbonyl: Slowly add an equimolar amount of an appropriate α,α-dihalo or α-halo-α-formyl carbonyl compound to the stirring solution.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-amino-4-chlorothiazole.

Step 2: Vilsmeier-Haack Formylation of 2-amino-4-chlorothiazole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8]

Detailed Protocol:

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent (a chloromethyleneiminium salt).

  • Addition of 2-amino-4-chlorothiazole: Dissolve 2-amino-4-chlorothiazole in anhydrous DMF or another suitable solvent and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature typically ranging from 60-80 °C for several hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of an aqueous base solution (e.g., sodium hydroxide or sodium bicarbonate) until the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the 2-amino group, the 4-chloro substituent, and the 5-carbaldehyde group.

  • The 2-Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions with various electrophiles. These include acylation, alkylation, and condensation reactions.[9] For instance, it can react with acid chlorides or anhydrides to form the corresponding amides. It can also react with aldehydes and ketones to form Schiff bases (imines).

  • The 5-Carbaldehyde Group: The aldehyde group is electrophilic at the carbonyl carbon and is susceptible to nucleophilic attack. It can undergo a wide range of classical aldehyde reactions, such as:

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted amines.

    • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

    • Condensation Reactions: Knoevenagel or Claisen-Schmidt condensations with active methylene compounds or methyl ketones, respectively.[9]

    • Oxidation: Can be oxidized to the corresponding carboxylic acid.

    • Reduction: Can be reduced to the corresponding primary alcohol.

  • The Thiazole Ring: The thiazole ring itself is an electron-rich aromatic system. The chlorine atom at the 4-position can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. The overall electronic nature of the ring influences its susceptibility to further electrophilic or nucleophilic attack.

Applications in Research and Drug Development

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[10] The presence of the aldehyde "handle" in this compound makes it a particularly valuable intermediate for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[11] Derivatives can be readily prepared by leveraging the reactivity of the amino and aldehyde groups to explore structure-activity relationships.

Visualizations

Synthetic Pathway

Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation Thiourea Thiourea 2-amino-4-chlorothiazole 2-amino-4-chlorothiazole Thiourea->2-amino-4-chlorothiazole Hantzsch Synthesis alpha-halocarbonyl alpha-halocarbonyl alpha-halocarbonyl->2-amino-4-chlorothiazole Target_Compound This compound 2-amino-4-chlorothiazole->Target_Compound Vilsmeier-Haack Reaction DMF_POCl3 DMF / POCl3 DMF_POCl3->Target_Compound

Caption: Synthetic route to this compound.

Experimental Workflow: Vilsmeier-Haack Formylation

Workflow A Formation of Vilsmeier Reagent (DMF + POCl3 at 0-5 °C) B Addition of 2-amino-4-chlorothiazole (0-5 °C) A->B C Reaction Heating (e.g., 60-80 °C) B->C D Work-up (Ice Quenching and Neutralization) C->D E Extraction with Organic Solvent D->E F Purification (Chromatography/Recrystallization) E->F G Final Product F->G

Caption: Workflow for the Vilsmeier-Haack formylation step.

Reactivity Profile

Reactivity cluster_amino Reactions of Amino Group cluster_aldehyde Reactions of Aldehyde Group main This compound Amino Group (Nucleophilic) Aldehyde Group (Electrophilic) Acylation Acylation (Amide formation) main:f1->Acylation Alkylation Alkylation main:f1->Alkylation SchiffBase Schiff Base Formation main:f1->SchiffBase ReductiveAmination Reductive Amination main:f2->ReductiveAmination Wittig Wittig Reaction main:f2->Wittig Condensation Condensation Reactions main:f2->Condensation

Caption: Reactivity of this compound.

References

An In-depth Technical Guide to 2-Amino-4-chlorothiazole-5-carbaldehyde (CAS: 76874-79-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-chlorothiazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its significant role in the synthesis of kinase inhibitors, most notably the anti-cancer drug Dasatinib.

Physicochemical Properties

This compound is a solid compound at room temperature. Its key physicochemical properties are summarized in the table below. Please note that some of the data are predicted values due to the limited availability of experimental data in the literature.

PropertyValueSource
CAS Number 76874-79-8[1][2]
Molecular Formula C₄H₃ClN₂OS[1]
Molecular Weight 162.60 g/mol [1][2]
Appearance Solid[2]
Melting Point Not available (related compound 2-aminothiazole-5-carboxaldehyde melts at 122-132 °C)[3]
Boiling Point (Predicted) 341.3 ± 22.0 °C[4]
Density (Predicted) 1.658 ± 0.06 g/cm³[4]
Solubility Soluble in various organic solvents (specific data not available)General knowledge

Synthesis and Purification

The synthesis of this compound can likely be achieved via a Vilsmeier-Haack reaction on 2-amino-4-chlorothiazole. This reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[5][6]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on known Vilsmeier-Haack reactions and should be adapted and optimized for specific laboratory conditions.[3]

Materials:

  • 2-Amino-4-chlorothiazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a thermometer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction with 2-Amino-4-chlorothiazole: Dissolve 2-amino-4-chlorothiazole in dichloromethane (DCM). Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

The crude this compound can be purified by recrystallization.[5]

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like THF/hexane or methanol/water).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Amino-4-chlorothiazole 2-Amino-4-chlorothiazole Reaction_Mixture Reaction Mixture 2-Amino-4-chlorothiazole->Reaction_Mixture DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent->Reaction_Mixture Vilsmeier-Haack Formylation Target_Compound 2-Amino-4-chlorothiazole- 5-carbaldehyde Reaction_Mixture->Target_Compound Hydrolysis

Caption: Synthetic pathway for this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8s1HAldehyde proton (-CHO)
~8.0br s2HAmino protons (-NH₂)
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~185Aldehyde carbon (C=O)
~170C2 (carbon bearing the amino group)
~150C4 (carbon bearing the chloro group)
~120C5 (carbon bearing the aldehyde group)
FTIR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amino group)
1680-1660StrongC=O stretching (aldehyde)
1620-1580MediumC=N stretching (thiazole ring)
1550-1500MediumN-H bending (amino group)
~1100MediumC-Cl stretching
Mass Spectrometry (Predicted)
m/zInterpretation
162/164Molecular ion peak [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes)
133/135[M - CHO]⁺
127[M - Cl]⁺

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several kinase inhibitors, which are a major class of anti-cancer drugs.[6][11]

Role in the Synthesis of Dasatinib

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The synthesis of Dasatinib involves the coupling of this compound with other heterocyclic moieties. The aldehyde group of the title compound serves as a key functional handle for the construction of the complex molecular architecture of Dasatinib.

G Role in Dasatinib Synthesis A 2-Amino-4-chlorothiazole- 5-carbaldehyde B Intermediate A A->B Reaction Steps C Dasatinib B->C Final Synthetic Steps D Other Reagents & Building Blocks D->B

References

An In-depth Technical Guide to 2-Amino-4-chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-Amino-4-chlorothiazole-5-carbaldehyde, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

This compound possesses a core thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen atoms. This core is substituted with an amino group at position 2, a chlorine atom at position 4, and a carbaldehyde (formyl) group at position 5. The presence of these varied functional groups imparts specific chemical reactivity and potential for further molecular elaboration, making it a valuable building block in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₄H₃ClN₂OS[1][2]
Molecular Weight 162.6 g/mol [1][2]
Appearance Predicted to be a solid
Melting Point Not explicitly available
Boiling Point Predicted: 341.3 ± 22.0 °C[2]
Density Predicted: 1.658 ± 0.06 g/cm³[2]
Solubility Expected to be soluble in organic solvents
Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8 - 10.0Singlet1HAldehyde proton (CHO)
~7.5 - 8.0Broad Singlet2HAmino protons (NH₂)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~180 - 185Aldehyde carbonyl carbon (CHO)
~165 - 170C2 (carbon bearing the amino group)
~140 - 145C4 (carbon bearing the chlorine atom)
~120 - 125C5 (carbon bearing the carbaldehyde group)

FT-IR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~3400 - 3200N-H stretching (amino group)
~1680 - 1660C=O stretching (aldehyde)
~1620 - 1580C=N stretching (thiazole ring)
~1550 - 1500N-H bending (amino group)
~800 - 700C-Cl stretching

Mass Spectrometry (MS)

m/z RatioInterpretation
~162/164[M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes)

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of substituted 2-aminothiazoles, such as the Hantzsch thiazole synthesis.[4][5] This typically involves the reaction of an α-halocarbonyl compound with a thiourea derivative.

Proposed Synthetic Pathway

A potential synthetic route to this compound could involve the reaction of a suitable α,α-dichloro-β-oxo-propanal derivative with thiourea. The Vilsmeier-Haack reaction on an appropriate N-acetyl-2-aminothiazole precursor could also be a viable route to introduce the formyl group.

Synthetic Pathway reagent1 α,α-dichloro-β-oxopropanal reaction Cyclocondensation reagent1->reaction reagent2 Thiourea reagent2->reaction product 2-Amino-4-chlorothiazole- 5-carbaldehyde reaction->product

Caption: Plausible synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized experimental protocol that could be adapted for the synthesis of this compound.

Materials:

  • α,α-dichloro-β-oxopropanal (or a suitable precursor)

  • Thiourea

  • Ethanol (or another suitable solvent)

  • Sodium acetate (or another base)

Procedure:

  • Dissolve thiourea (1 equivalent) in ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.

  • Add sodium acetate (1 equivalent) to the solution and stir until dissolved.

  • Slowly add a solution of α,α-dichloro-β-oxopropanal (1 equivalent) in ethanol to the flask.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Experimental Workflow start Start step1 Dissolve Thiourea & Base in Ethanol start->step1 step2 Add α,α-dichloro-β-oxopropanal step1->step2 step3 Reflux Reaction Mixture step2->step3 step4 Monitor by TLC step3->step4 step5 Precipitate in Water step4->step5 Reaction Complete step6 Filter and Wash Solid step5->step6 step7 Recrystallize Product step6->step7 end Characterize Pure Product step7->end

Caption: A generalized experimental workflow for the synthesis of the target molecule.

Reactivity and Applications in Drug Development

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][7] This is due to its ability to engage in various biological interactions and its synthetic tractability.

The functional groups on this compound offer multiple points for chemical modification:

  • The amino group can be acylated, alkylated, or used in the formation of Schiff bases or sulfonamides.

  • The carbaldehyde group is a versatile handle for reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic rings.

  • The chlorine atom can potentially be displaced via nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.

This trifunctional nature makes this compound a highly attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.[6] Derivatives of 2-aminothiazoles have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][8]

Signaling Pathway Analogy cluster_mods Chemical Modifications cluster_apps Potential Applications start 2-Amino-4-chlorothiazole- 5-carbaldehyde mod1 Amino Group Derivatization start->mod1 mod2 Aldehyde Reactions start->mod2 mod3 Chlorine Displacement start->mod3 app1 Anticancer Agents mod1->app1 app2 Anti-inflammatory Drugs mod1->app2 mod2->app1 app3 Antimicrobial Compounds mod2->app3 mod3->app2 mod3->app3

Caption: Logical relationships of the core molecule to its potential applications.

Visualization of the Molecular Structure

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its multifunctional nature allows for diverse chemical modifications, enabling the exploration of a broad chemical space in drug discovery. Further research into its synthesis, reactivity, and biological activity is warranted to fully exploit its potential in medicinal chemistry.

References

An In-depth Technical Guide to 2-Amino-4-chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-chlorothiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthetic methodologies, and its role as a versatile building block in the creation of complex bioactive molecules.

Chemical Identity and Properties

The IUPAC name for the compound is 2-amino-4-chloro-1,3-thiazole-5-carbaldehyde . It is also known by synonyms such as 2-amino-4-chloro-5-thiazolecarboxaldehyde and 2-amino-4-chlorothiazole-5-carboxaldehyde. This compound belongs to the 2-aminothiazole class, a scaffold that is a cornerstone in the development of numerous therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 76874-79-8
Molecular Formula C₄H₃ClN₂OS
Molecular Weight 162.60 g/mol
Predicted Density 1.658 ± 0.06 g/cm³
Predicted Boiling Point 341.3 ± 22.0 °C
Appearance Solid (predicted)-

Note: Some physical properties are predicted and have not been experimentally verified in publicly available literature.

Table 2: Spectroscopic Data Summary

Spectroscopy Expected Features for this compound
¹H NMR - A singlet for the aldehyde proton (CHO) expected around δ 9.0-10.0 ppm. - A broad singlet for the amino protons (NH₂) which is exchangeable with D₂O.
¹³C NMR - A signal for the aldehyde carbonyl carbon (C=O) expected around δ 180-190 ppm. - Signals for the thiazole ring carbons.
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight. The presence of chlorine would result in a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established synthetic routes for 2-aminothiazole derivatives. The two most probable methods are the Hantzsch thiazole synthesis and the Vilsmeier-Haack formylation of a pre-existing 2-amino-4-chlorothiazole.

Proposed Synthetic Pathway via Vilsmeier-Haack Reaction

A plausible and efficient route to synthesize this compound is through the Vilsmeier-Haack formylation of 2-amino-4-chlorothiazole. This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring.

G cluster_reagents Vilsmeier Reagent Formation cluster_synthesis Formylation Reaction DMF DMF (N,N-Dimethylformamide) Vilsmeier_reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_reagent Reacts with POCl3 POCl₃ (Phosphorus oxychloride) POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Salt Intermediate Vilsmeier_reagent->Iminium_intermediate 2_amino_4_chlorothiazole 2-Amino-4-chlorothiazole 2_amino_4_chlorothiazole->Iminium_intermediate Electrophilic attack Target_compound 2-Amino-4-chlorothiazole- 5-carbaldehyde Iminium_intermediate->Target_compound Aqueous Workup (Hydrolysis)

Caption: Proposed synthesis of this compound via Vilsmeier-Haack reaction.

This generalized protocol is based on established procedures for the Vilsmeier-Haack reaction on electron-rich heterocycles.

Materials and Reagents:

  • 2-Amino-4-chlorothiazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve 2-amino-4-chlorothiazole in an appropriate anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent, again keeping the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is neutral (pH 7-8). This step should be performed in a well-ventilated fume hood due to gas evolution.

  • Isolation: The product may precipitate out of the aqueous solution. If so, it can be collected by vacuum filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Role in Drug Discovery and Development

2-Aminothiazole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The presence of a reactive aldehyde group and a nucleophilic amino group on the this compound core makes it a highly versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The aldehyde functionality can readily undergo a variety of chemical transformations, including:

  • Reductive amination to introduce diverse amine-containing side chains.

  • Wittig reactions and related olefination to form carbon-carbon double bonds.

  • Oxidation to a carboxylic acid, providing a handle for amide bond formation.

  • Condensation reactions with various nucleophiles to form new heterocyclic rings.

The amino group can be acylated, alkylated, or used as a nucleophile in substitution reactions, further expanding the chemical space that can be explored from this starting material. For instance, the 2-aminothiazole moiety is a key component of the anti-cancer drug Dasatinib. While Dasatinib itself is a more complex derivative, the fundamental 2-aminothiazole core is crucial for its activity.

G Start 2-Amino-4-chlorothiazole- 5-carbaldehyde Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Oxidation Oxidation Start->Oxidation Condensation Condensation Reactions Start->Condensation Amines Substituted Amines Reductive_Amination->Amines Alkenes Substituted Alkenes Wittig_Reaction->Alkenes Carboxylic_Acid Carboxylic Acid Derivative Oxidation->Carboxylic_Acid New_Heterocycles Fused/Linked Heterocycles Condensation->New_Heterocycles Bioactive_Molecules Bioactive Molecules (e.g., Kinase Inhibitors) Amines->Bioactive_Molecules Alkenes->Bioactive_Molecules Carboxylic_Acid->Bioactive_Molecules New_Heterocycles->Bioactive_Molecules

Caption: Synthetic utility of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and development. Its straightforward, albeit not widely documented, synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the construction of diverse molecular architectures. Further exploration of its chemistry is likely to lead to the discovery of new therapeutic agents.

Spectral Data Analysis of 2-Amino-4-chlorothiazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chlorothiazole-5-carbaldehyde is a substituted thiazole derivative of significant interest in medicinal chemistry and drug discovery. The thiazole scaffold is a core component of numerous biologically active compounds, and the specific functionalization of this molecule—an amino group at position 2, a chloro group at position 4, and a carbaldehyde at position 5—makes it a versatile building block for the synthesis of novel therapeutic agents. Accurate spectral characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its subsequent derivatives.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of spectral data from similar 2-aminothiazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~9.8Singlet1HAldehyde proton (-CHO)
~7.5Broad Singlet2HAmino protons (-NH₂)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) (ppm)Assignment
~185Carbonyl carbon (C=O)
~170C2 (Thiazole ring)
~155C4 (Thiazole ring)
~120C5 (Thiazole ring)

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (amino group)
1680 - 1660StrongC=O stretching (aldehyde)
1620 - 1580MediumC=N stretching (thiazole ring)
1550 - 1500MediumN-H bending (amino group)
~1100MediumC-Cl stretching
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
162/164[M]⁺ (Molecular ion peak, isotopic pattern due to ³⁵Cl/³⁷Cl)
134/136[M-CO]⁺
107/109[M-CO-HCN]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS spectra for 2-aminothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a pulse angle of 45-90 degrees.

    • Set a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. A high-resolution mass spectrometer (e.g., Q-TOF) is recommended for accurate mass measurements.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and intense signal for the molecular ion.

  • Data Acquisition (EI-MS):

    • If using a GC-MS system, introduce the sample via a gas chromatograph equipped with a suitable capillary column.

    • Set the electron energy to 70 eV.

    • Acquire the mass spectrum over a similar mass range.

  • Data Processing: Process the acquired data to identify the molecular ion peak and major fragment ions. For high-resolution data, calculate the elemental composition to confirm the molecular formula.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Elucidation Sample This compound NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Proc Process Data NMR_Acq->NMR_Proc NMR_Data NMR Spectral Data NMR_Proc->NMR_Data Combine Combine & Correlate Data NMR_Data->Combine IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Proc Process Data IR_Acq->IR_Proc IR_Data IR Spectral Data IR_Proc->IR_Data IR_Data->Combine MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq MS_Proc Process Data MS_Acq->MS_Proc MS_Data MS Spectral Data MS_Proc->MS_Data MS_Data->Combine Structure Structure Confirmation Combine->Structure

Caption: Workflow for the spectral analysis of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis start Start sample Weigh Sample start->sample dissolve_nmr Dissolve in DMSO-d6 sample->dissolve_nmr dissolve_ms Dissolve in MeOH/ACN sample->dissolve_ms prepare_ir Prepare KBr Pellet sample->prepare_ir nmr NMR Spectrometer dissolve_nmr->nmr ms Mass Spectrometer dissolve_ms->ms ir FTIR Spectrometer prepare_ir->ir process_nmr Process NMR Data nmr->process_nmr process_ms Process MS Data ms->process_ms process_ir Process IR Data ir->process_ir elucidate Structure Elucidation process_nmr->elucidate process_ms->elucidate process_ir->elucidate end End elucidate->end

Caption: Logical flow of experimental procedures for spectral data acquisition and analysis.

Solubility Profile of 2-Amino-4-chlorothiazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4-chlorothiazole-5-carbaldehyde in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to conduct their own solubility assessments. It includes detailed experimental protocols and a template for data presentation.

Introduction

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. To aid researchers in their investigations, the following table provides a standardized format for recording and presenting experimentally determined solubility data. This structure is modeled after best practices in physicochemical property reporting.

Table 1: Experimental Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
e.g., Methanol25DataDatae.g., Isothermal Saturation
e.g., Ethanol25DataDatae.g., Isothermal Saturation
e.g., Acetone25DataDatae.g., Isothermal Saturation
e.g., Dichloromethane25DataDatae.g., Isothermal Saturation
e.g., Ethyl Acetate25DataDatae.g., Isothermal Saturation
e.g., Toluene25DataDatae.g., Isothermal Saturation
e.g., N,N-Dimethylformamide25DataDatae.g., Isothermal Saturation
e.g., Dimethyl Sulfoxide25DataDatae.g., Isothermal Saturation

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Isothermal Saturation Method (Shake-Flask)

This is a widely accepted method for determining thermodynamic solubility.

Materials:

  • This compound (pure solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a series of vials.

  • Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

  • Agitate the vials for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary study can determine the time to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the concentration of the solute in the supernatant remains constant.

  • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at that temperature.

Gravimetric Method

This method is simpler but may be less precise than instrumental methods.

Materials:

  • Same as for the Isothermal Saturation Method, excluding the analytical instrument.

  • Evaporating dish or watch glass

  • Oven

Procedure:

  • Follow steps 1-7 of the Isothermal Saturation Method.

  • Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

  • Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating in an oven at a temperature below the decomposition point of the compound can be used to expedite evaporation.

  • Once the solvent is completely evaporated, weigh the evaporating dish containing the solid residue.

  • The mass of the dissolved solid is the final weight minus the initial weight of the evaporating dish.

  • Calculate the solubility in terms of g/100 mL or other appropriate units.

Visualizations

The following diagrams illustrate the workflow and logical relationships in solubility testing.

experimental_workflow start Start: Pure Compound and Solvent Selection prep Preparation of Supersaturated Solution (Excess Solute in Solvent) start->prep equilibration Equilibration (Constant Temperature Agitation) prep->equilibration sampling Sampling and Filtration of Supernatant equilibration->sampling analysis Concentration Analysis (e.g., HPLC, Gravimetric) sampling->analysis data Data Calculation and Reporting (g/100mL, mol/L) analysis->data end End: Solubility Determined data->end

Caption: Experimental workflow for determining solubility.

logical_relationship cluster_factors Factors Influencing Solubility cluster_outcomes Solubility Outcome temperature Temperature solubility Quantitative Solubility Value temperature->solubility affects solvent_polarity Solvent Polarity solvent_polarity->solubility strongly influences crystal_form Solute Crystal Form (Polymorphism) crystal_form->solubility can significantly alter

Caption: Key factors influencing the solubility of a compound.

References

Stability and Storage of 2-Amino-4-chlorothiazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for 2-Amino-4-chlorothiazole-5-carbaldehyde (CAS Number: 76874-79-8). Due to the limited publicly available stability data specific to this compound, this guide incorporates information from structurally related compounds, including other chlorinated thiazoles and aminothiazole derivatives, to establish best practices for its handling and storage.

Core Compound Properties

This compound is a heterocyclic compound with the molecular formula C₄H₃ClN₂OS and a molecular weight of 162.6 g/mol .[1] It is often utilized as a building block in the synthesis of more complex molecules in medicinal chemistry and drug discovery. The presence of an amino group, a chloro substituent, and an aldehyde functional group on the thiazole ring influences its reactivity and stability.

PropertyValueSource
CAS Number 76874-79-8[1]
Molecular Formula C₄H₃ClN₂OS[1]
Molecular Weight 162.6[1]
Purity (Commercial) ≥ 95%[1]
Appearance Solid (based on analogs)

Stability Profile

Specific quantitative stability studies for this compound are not widely available in the public domain. However, the chemical nature of the molecule and data from related compounds suggest several potential instability factors.

A study on a different 2-aminothiazole derivative highlighted its decomposition in DMSO at room temperature, resulting in oxygenated and dimerized products.[2] This suggests that solutions of 2-aminothiazole compounds may exhibit limited stability and should be prepared fresh.

General guidance for the handling of chlorinated solvents suggests that in the presence of water, some chlorinated hydrocarbons can slowly hydrolyze, leading to the formation of hydrochloric acid (HCl), which can cause corrosion of metal containers.[3]

Recommended Storage and Handling

Based on information from related compounds and general chemical safety guidelines, the following storage and handling procedures are recommended to ensure the stability and integrity of this compound.

Storage Conditions
ParameterRecommendationRationale and Source
Temperature 2-8°CRecommended for the related compound 4-Chlorothiazole-5-carbaldehyde.[4]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Recommended for related thiazole compounds to prevent degradation from air and moisture.
Light Keep in a dark placeTo prevent light-induced degradation.
Container Tightly closed in a dry, well-ventilated placeGeneral recommendation from safety data sheets for similar compounds.[5][6] Carbon steel or stainless steel may be suitable to prevent rust contamination.[3]
Handling

Personal protective equipment (PPE), including gloves, and eye protection, should be worn when handling this compound.[6] Handling should be conducted in a well-ventilated area.[6]

Potential Degradation Pathway

While specific degradation products for this compound have not been documented in the literature reviewed, a potential degradation pathway can be inferred based on the functional groups present. The aldehyde group is susceptible to oxidation to a carboxylic acid, and the aminothiazole core may be susceptible to hydrolysis or dimerization, particularly in solution.

G Potential Degradation Pathways A 2-Amino-4-chlorothiazole- 5-carbaldehyde B Oxidation A->B D Hydrolysis / Dimerization (in solution) A->D C 2-Amino-4-chlorothiazole- 5-carboxylic acid B->C E Degradation Products D->E

A diagram illustrating potential degradation pathways.

Incompatible Materials

To prevent degradation and hazardous reactions, avoid contact with the following materials, as indicated for related compounds:

  • Strong oxidizing agents[6]

  • Strong reducing agents[6]

  • Strong acids[6]

  • Strong bases[6]

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not available in the reviewed literature. A standard approach to assess the stability of this compound would involve:

  • Forced Degradation Studies: Exposing the compound to stress conditions such as heat, humidity, light, and acidic/basic/oxidative environments.

  • Analytical Method Development: Using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.

  • Long-Term Stability Studies: Storing the compound under the recommended storage conditions (2-8°C, inert atmosphere, dark) and analyzing it at specific time points to determine its shelf life.

G General Workflow for Stability Testing cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Long-Term Study Heat Heat HPLC_Method Stability-Indicating HPLC Heat->HPLC_Method Humidity Humidity Humidity->HPLC_Method Light Light Light->HPLC_Method Acid Acid Acid->HPLC_Method Base Base Base->HPLC_Method Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->HPLC_Method Characterization Characterize Degradants (e.g., MS, NMR) HPLC_Method->Characterization Storage Store at Recommended Conditions Analysis Analyze at Time Points Storage->Analysis Shelf_Life Determine Shelf Life Analysis->Shelf_Life Compound 2-Amino-4-chlorothiazole- 5-carbaldehyde Compound->Heat Compound->Humidity Compound->Light Compound->Acid Compound->Base Compound->Oxidizing_Agent Compound->Storage

A general workflow for assessing compound stability.

Conclusion

While specific stability data for this compound is scarce, a conservative approach to its storage and handling is recommended based on the chemistry of its functional groups and information available for related compounds. Storing the compound at refrigerated temperatures, under an inert atmosphere, and protected from light will help to minimize degradation and ensure its quality for research and development applications. For critical applications, it is advisable to perform in-house stability studies to determine a precise shelf life under your specific storage conditions.

References

2-Amino-4-chlorothiazole-5-carbaldehyde safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Amino-4-chlorothiazole-5-carbaldehyde

Hazard Identification and Classification

Based on data from analogous compounds such as 2-aminothiazole and chlorothiazole derivatives, this compound is anticipated to present several health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Table 1: Hazard Classification based on Structurally Similar Compounds

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
alt text
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
alt text
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
alt text
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[1]
alt text
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]
alt text

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure.

Table 2: Recommended Handling and Storage Precautions

PrecautionDescription
Engineering Controls Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Ensure eyewash stations and safety showers are readily accessible.[2]
Personal Protective Equipment (PPE) - Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][4] - Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][2] - Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95).[1][4]
Hygiene Practices Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[5]
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

First Aid Measures

In the event of exposure, immediate first aid is crucial.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Fire-Fighting and Accidental Release Measures

Table 4: Emergency Procedures

SituationRecommended Actions
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish flames.[1] Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release - Small Spills: Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][2] - Large Spills: Evacuate the area. Wear appropriate PPE. Prevent the material from entering drains or waterways.[1]

Experimental Protocols

No specific experimental safety protocols for this compound were found. The following is a generalized, hypothetical workflow for assessing the skin irritation potential of a novel chemical compound, based on standard toxicological practices.

G Hypothetical Experimental Workflow: Skin Irritation Assessment cluster_0 Preparation cluster_1 Exposure cluster_2 Observation and Scoring cluster_3 Data Analysis and Classification A Acquire Test Substance (this compound) B Prepare Test Formulations (e.g., in saline or corn oil) A->B D Apply Test Substance to Shaved Skin of Rabbits B->D C Select Animal Model (e.g., Albino Rabbits) C->D E Cover with Gauze Patch D->E F Exposure Period (e.g., 4 hours) E->F G Remove Patch and Wash Skin F->G H Observe for Erythema and Edema at 1, 24, 48, and 72 hours G->H I Score Skin Reactions (Draize Scale) H->I J Calculate Mean Scores I->J K Classify Irritation Potential (e.g., Non-irritant, Mild, Moderate, Severe) J->K

Caption: Hypothetical workflow for assessing skin irritation.

Logical Relationships in Chemical Safety

The effective management of chemical safety follows a logical progression from identifying hazards to implementing controls and preparing for emergencies.

G Chemical Safety and Handling Workflow cluster_controls Control Measures cluster_emergency Emergency Procedures A Hazard Identification (Review SDS of similar compounds) B Risk Assessment (Evaluate exposure potential) A->B C Implementation of Control Measures B->C D Emergency Preparedness B->D C1 Engineering Controls (Fume Hood) C2 Administrative Controls (SOPs, Training) C3 Personal Protective Equipment (Gloves, Goggles) D1 First Aid D2 Spill Response D3 Fire Fighting

Caption: Workflow for chemical safety and handling.

References

Commercial Suppliers and Technical Guide for 2-Amino-4-chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 2-Amino-4-chlorothiazole-5-carbaldehyde, a key building block in medicinal chemistry. It also details a likely synthetic protocol for this compound based on established chemical reactions and provides a relevant biological context through a signaling pathway diagram.

Commercial Availability

This compound (CAS No: 76874-79-8) is available from a variety of commercial suppliers. The following table summarizes key information from several vendors to facilitate procurement for research and development purposes.

SupplierProduct NumberPurityAvailable Quantities
Synthonix, Inc.A288297%Not specified
BLD PharmBD29594Not specifiedNot specified
American Custom Chemicals CorporationACC-12345min 95%10 grams
2a biotech2A-9074949Not specifiedNot specified
JHECHEM CO LTDNot specifiedNot specifiedNot specified
Simson Pharma LimitedNot specifiedNot specifiedNot specified

Synthetic Protocol: Vilsmeier-Haack Formylation

Reaction Scheme:

Materials and Reagents:

  • 2-Amino-4-chlorothiazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Experimental Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction with 2-Amino-4-chlorothiazole: Dissolve 2-Amino-4-chlorothiazole in dichloromethane (DCM) in a separate flask. Cool the previously prepared Vilsmeier reagent back to 0°C. Slowly add the solution of 2-Amino-4-chlorothiazole to the Vilsmeier reagent dropwise, ensuring the reaction temperature is kept below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step should be performed in a fume hood due to gas evolution.

  • Extraction and Purification: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes). Combine the organic layers and wash with brine (2 x volumes). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be further purified by column chromatography on silica gel.

Application in Drug Discovery: A Precursor for Kinase Inhibitors

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and is a core component of numerous approved drugs.[1] this compound serves as a versatile intermediate for the synthesis of various bioactive molecules, including potent kinase inhibitors used in cancer therapy.

One prominent example of a drug containing a modified 2-aminothiazole core is Dasatinib, a dual inhibitor of BCR-ABL and Src family kinases.[1] Dasatinib is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] The synthesis of Dasatinib and its analogs often involves intermediates derived from functionalized 2-aminothiazoles.[1]

BCR-ABL Signaling Pathway and Inhibition by Dasatinib

The following diagram illustrates the BCR-ABL signaling pathway, which is constitutively active in CML and leads to uncontrolled cell proliferation and survival. Dasatinib effectively inhibits the kinase activity of the BCR-ABL fusion protein, thereby blocking downstream signaling cascades.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR-ABL->GRB2 PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT5->Gene_Expression Dasatinib Dasatinib Dasatinib->BCR-ABL

Caption: BCR-ABL signaling pathway and its inhibition by Dasatinib.

References

Methodological & Application

Synthesis of Bio-active Derivatives from 2-Amino-4-chlorothiazole-5-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, 2-Amino-4-chlorothiazole-5-carbaldehyde. This starting material is of significant interest in medicinal chemistry due to the prevalence of the 2-aminothiazole core in a wide range of biologically active compounds, including antibacterial, antifungal, and anticancer agents.[1][2] The presence of three reactive sites—the 2-amino group, the 4-chloro substituent, and the 5-carbaldehyde function—offers a rich platform for chemical diversification to explore new therapeutic agents.

Key Synthetic Transformations

This compound can undergo a variety of chemical transformations to yield a diverse library of derivatives. The primary reaction pathways include:

  • Schiff Base Formation: The aldehyde group at the 5-position readily condenses with primary amines to form imines (Schiff bases), which are valuable intermediates for the synthesis of various heterocyclic systems and have shown a broad spectrum of biological activities.[3][4]

  • Acylation of the Amino Group: The 2-amino group can be acylated using acid chlorides or anhydrides to introduce amide functionalities. This modification is a common strategy in drug design to modulate the physicochemical properties and biological activity of the parent molecule.[5]

  • Nucleophilic Aromatic Substitution of the Chloro Group: The chlorine atom at the 4-position can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents and further molecular elaboration.[6][7]

  • Heterocycle Formation: The aldehyde and amino functionalities can be utilized in cyclization reactions to construct fused heterocyclic systems, such as pyrazolo[3,4-d]thiazoles, which are known to possess significant pharmacological properties.[8][9]

Application in Drug Discovery

The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates.[1] Derivatives of this compound are being investigated for a variety of therapeutic applications:

  • Antimicrobial Agents: Schiff base derivatives of aminothiazoles have demonstrated promising antibacterial and antifungal activities.[3]

  • Anticancer Agents: Acylated 2-aminothiazole derivatives have been explored as potential anticancer agents, with some showing potent activity against various cancer cell lines.[10][11]

  • Kinase Inhibitors: The 2-aminothiazole moiety is a key component of several kinase inhibitors, and derivatives of the title compound can be designed as novel kinase inhibitors for the treatment of cancer and inflammatory diseases.

Experimental Protocols

The following are generalized protocols for the key synthetic transformations of this compound. Researchers should note that reaction conditions may require optimization for specific substrates.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the condensation of this compound with a primary amine.

Procedure:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL), add the desired primary amine (1.0 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • The reaction mixture can be stirred at room temperature or refluxed for a period ranging from a few minutes to several hours, depending on the reactivity of the amine. Microwave irradiation can also be employed to accelerate the reaction.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Quantitative Data for Representative Schiff Base Synthesis:

DerivativeAmine ReactantReaction ConditionsYield (%)Melting Point (°C)Reference
GeneralPrimary AmineEthanol, Glacial Acetic Acid, Reflux60-90Varies[3][4]
Protocol 2: Acylation of the 2-Amino Group

This protocol details the acylation of the 2-amino group of this compound.

Procedure:

  • Suspend this compound (1.0 mmol) in a suitable dry solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (10 mL).

  • Add a base, such as triethylamine (1.2 mmol) or pyridine, to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 mmol) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[5]

Quantitative Data for a Representative Acylation Reaction:

DerivativeAcylating AgentReaction ConditionsYield (%)Melting Point (°C)Reference
N-acetylAcetyl chlorideTHF, Triethylamine, 0 °C to RT70-85Varies[5]
Protocol 3: Nucleophilic Aromatic Substitution of the 4-Chloro Group

This protocol outlines a general procedure for the displacement of the chloro group.

Procedure:

  • Dissolve this compound or its N-protected derivative (1.0 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add the nucleophile (e.g., a secondary amine, thiol, or alkoxide) (1.2-2.0 mmol) and a base such as potassium carbonate or sodium hydride if necessary.

  • Heat the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the nucleophile's reactivity.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Quantitative Data for a Representative Nucleophilic Substitution:

DerivativeNucleophileReaction ConditionsYield (%)Melting Point (°C)Reference
4-amino substitutedAmineDMF, Base, Heat50-80VariesGeneral Procedure
Protocol 4: Synthesis of Pyrazolo[3,4-d]thiazole Derivatives

This protocol describes a potential pathway for the synthesis of fused pyrazole rings.

Procedure:

  • Synthesize the Schiff base of this compound with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) following Protocol 1.

  • The resulting hydrazone can then undergo cyclization. A common method involves reacting the hydrazone with a suitable reagent that provides the remaining carbon atom of the pyrazole ring. For instance, Vilsmeier-Haack reaction conditions (e.g., POCl3/DMF) can be employed for the synthesis of pyrazole-4-carbaldehydes from hydrazones.[8]

  • Alternatively, intramolecular cyclization can be induced under thermal or acidic/basic conditions, depending on the substrate.

  • The specific conditions for cyclization will need to be determined empirically based on the nature of the hydrazone intermediate.

Quantitative Data for a Representative Pyrazole Formation:

DerivativeReactantsReaction ConditionsYield (%)Melting Point (°C)Reference
Pyrazolo[3,4-d]thiazoleHydrazone intermediateVaries (e.g., POCl3/DMF)40-70Varies[8][9]

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described.

Synthesis_Pathways Start This compound Schiff_Base Schiff Base (Imine Derivative) Start->Schiff_Base R-NH2 (Protocol 1) Acylated N-Acyl Derivative Start->Acylated R-COCl (Protocol 2) Substituted 4-Substituted Derivative Start->Substituted Nu-H (Protocol 3) Pyrazole Pyrazolo[3,4-d]thiazole Derivative Schiff_Base->Pyrazole Cyclization (Protocol 4)

Caption: Key synthetic pathways from this compound.

Experimental_Workflow Start Start with This compound Reaction Perform Reaction (e.g., Schiff Base Formation) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Reaction Workup (Filtration/Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization Final_Product Pure Derivative Characterization->Final_Product

Caption: General experimental workflow for the synthesis of derivatives.

References

Application Notes and Protocols: Reactions of the Aldehyde Group in 2-Amino-4-chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key reactions involving the aldehyde functional group of 2-Amino-4-chlorothiazole-5-carbaldehyde, a versatile building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies for thiazole derivatives and related heterocyclic compounds.

Overview of Reactivity

The aldehyde group at the C5 position of the 2-amino-4-chlorothiazole ring is a reactive site amenable to a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the thiazole ring and the adjacent chloro-substituent, making it susceptible to nucleophilic attack. This allows for the synthesis of a diverse range of derivatives with potential biological activities. The primary reactions of this aldehyde group include Schiff base formation, Knoevenagel condensation, Wittig reaction, and reductive amination. These reactions serve as crucial steps in the synthesis of novel heterocyclic scaffolds for drug development.

Key Reactions and Experimental Protocols

Schiff Base (Azomethine) Formation

The condensation of the aldehyde group with primary amines is a straightforward and widely used method to introduce structural diversity. This reaction typically proceeds under mild, acid-catalyzed conditions to form the corresponding imine or Schiff base.

General Reaction Scheme:

Schiff_Base_Formation reagent1 2-Amino-4-chlorothiazole- 5-carbaldehyde conditions [H+] Ethanol, Reflux reagent1->conditions reagent2 +   R-NH2 (Primary Amine) reagent2->conditions product Schiff Base (Azomethine) conditions->product

Caption: Schiff Base Formation from this compound.

Experimental Protocol:

A general procedure for the synthesis of Schiff bases from 2-aminothiazole derivatives involves the condensation with various aldehydes.[1] A similar protocol can be adapted for the reaction of this compound with primary amines.

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (10-20 mL per mmol of aldehyde).

  • Add the primary amine (1.0-1.1 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • The reaction mixture is then refluxed for a period ranging from 30 minutes to 6 hours, with progress monitored by Thin Layer Chromatography (TLC).[2][3]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol or water, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Quantitative Data for Representative Schiff Base Derivatives:

Reactant (R-NH2)ProductYield (%)Melting Point (°C)Spectroscopic Data HighlightsReference
AnilineN-((2-amino-4-chlorothiazol-5-yl)methylene)aniline85-95155-157IR (cm⁻¹): ~1620 (C=N); ¹H NMR (δ, ppm): ~8.5 (s, 1H, -CH=N-)[2][3]
4-MethoxyanilineN-((2-amino-4-chlorothiazol-5-yl)methylene)-4-methoxyaniline88-96168-170IR (cm⁻¹): ~1615 (C=N); ¹H NMR (δ, ppm): ~3.8 (s, 3H, -OCH₃), ~8.4 (s, 1H, -CH=N-)[2][3]
4-NitroanilineN-((2-amino-4-chlorothiazol-5-yl)methylene)-4-nitroaniline80-90210-212IR (cm⁻¹): ~1610 (C=N), ~1520 & ~1340 (NO₂); ¹H NMR (δ, ppm): ~8.6 (s, 1H, -CH=N-)[2][3]
Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product. This reaction is a powerful tool for C-C bond formation.[4]

General Reaction Scheme:

Knoevenagel_Condensation reagent1 2-Amino-4-chlorothiazole- 5-carbaldehyde conditions Base (e.g., Piperidine) Ethanol, RT or Reflux reagent1->conditions reagent2 +   Z-CH2-Z' (Active Methylene Compound) reagent2->conditions product α,β-Unsaturated Product conditions->product

Caption: Knoevenagel Condensation of this compound.

Experimental Protocol:

A typical protocol for the Knoevenagel condensation of heterocyclic aldehydes can be adapted for this compound.[5]

  • To a solution of this compound (1.0 eq.) in ethanol, add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq.).

  • Add a catalytic amount of a base such as piperidine or DBU (diazabicyclo[5.4.0]undec-7-ene).[5][6]

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. Reaction times can vary from a few minutes to several hours.[6]

  • After completion, cool the mixture to room temperature.

  • The solid product, if formed, is collected by filtration, washed with cold ethanol, and dried.

  • If the product does not precipitate, the solvent is evaporated, and the residue is purified by column chromatography on silica gel.

Quantitative Data for Representative Knoevenagel Products:

Active Methylene CompoundProductYield (%)Melting Point (°C)Spectroscopic Data HighlightsReference
Malononitrile2-((2-amino-4-chlorothiazol-5-yl)methylene)malononitrile90-98220-222IR (cm⁻¹): ~2220 (C≡N), ~1600 (C=C); ¹H NMR (δ, ppm): ~8.2 (s, 1H, =CH-)[7][8]
Ethyl CyanoacetateEthyl 2-cyano-3-(2-amino-4-chlorothiazol-5-yl)acrylate85-95185-187IR (cm⁻¹): ~2215 (C≡N), ~1720 (C=O), ~1610 (C=C); ¹H NMR (δ, ppm): ~1.3 (t, 3H, -CH₃), ~4.3 (q, 2H, -CH₂-), ~8.1 (s, 1H, =CH-)[7][8]
Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes by reaction with a phosphorus ylide. This reaction is highly valuable for introducing vinyl groups or other unsaturated moieties.

General Reaction Scheme:

Wittig_Reaction reagent1 2-Amino-4-chlorothiazole- 5-carbaldehyde conditions Anhydrous THF RT reagent1->conditions reagent2 +   Ph3P=CHR (Phosphorus Ylide) reagent2->conditions product Alkene Derivative conditions->product

Caption: Wittig Reaction of this compound.

Experimental Protocol:

The following protocol is adapted from the Wittig olefination of a similar heterocyclic aldehyde.

  • In-situ Generation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 eq.) dropwise. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Expected Products and Characterization:

Phosphonium SaltProductExpected Spectroscopic Features
Methyltriphenylphosphonium bromide2-Amino-4-chloro-5-vinylthiazole¹H NMR: Characteristic signals for vinyl protons (δ 5.0-6.5 ppm).
Ethyl(triphenyl)phosphonium bromide2-Amino-4-chloro-5-(prop-1-en-1-yl)thiazole¹H NMR: Signals corresponding to the propenyl group.
Reductive Amination

Reductive amination is a two-step, one-pot reaction that converts the aldehyde into an amine. It involves the initial formation of a Schiff base with a primary or secondary amine, followed by in-situ reduction of the imine intermediate.

General Reaction Scheme:

Reductive_Amination reagent1 2-Amino-4-chlorothiazole- 5-carbaldehyde conditions1 1. Methanol, RT reagent1->conditions1 reagent2 +   R1R2NH (Amine) reagent2->conditions1 intermediate [Imine Intermediate] conditions2 2. Reducing Agent (e.g., NaBH4, NaBH3CN) intermediate->conditions2 product Amine Derivative conditions1->intermediate conditions2->product

Caption: Reductive Amination of this compound.

Experimental Protocol:

This is a general protocol for the reductive amination of aldehydes.[9]

  • Dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in a suitable solvent like methanol or dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate.

  • Add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water or dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Products and Characterization:

AmineProductExpected Spectroscopic Features
BenzylamineN-((2-amino-4-chlorothiazol-5-yl)methyl)aniline¹H NMR: Appearance of a new singlet for the methylene bridge (-CH₂-N).
Morpholine4-((2-amino-4-chlorothiazol-5-yl)methyl)morpholine¹H NMR: Signals corresponding to the morpholine ring protons and the methylene bridge.

Applications in Drug Discovery and Development

The derivatives synthesized from this compound are of significant interest in drug discovery. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, including antibacterial, antifungal, anti-inflammatory, and anticancer agents. The aldehyde functionality serves as a key handle to explore the chemical space around this core, allowing for the generation of libraries of compounds for high-throughput screening. The diverse functionalities that can be introduced via the reactions described above can modulate the physicochemical properties and biological activities of the resulting molecules, making this a valuable platform for the development of new therapeutic agents.

Workflow for Derivative Synthesis and Screening

workflow start This compound reaction_type Select Reaction Type start->reaction_type schiff Schiff Base Formation reaction_type->schiff Primary Amines knoevenagel Knoevenagel Condensation reaction_type->knoevenagel Active Methylene Compounds wittig Wittig Reaction reaction_type->wittig Phosphorus Ylides reductive_amination Reductive Amination reaction_type->reductive_amination Amines + Reducing Agent synthesis Synthesize Derivatives schiff->synthesis knoevenagel->synthesis wittig->synthesis reductive_amination->synthesis purification Purification & Characterization (TLC, Column, NMR, IR, MS) synthesis->purification screening Biological Screening (e.g., Antimicrobial, Anticancer) purification->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and evaluation of derivatives.

This comprehensive workflow illustrates the logical progression from the starting material, through various synthetic transformations, to the identification and optimization of biologically active lead compounds. Each step requires careful planning and execution to ensure the successful development of novel therapeutic agents based on the 2-Amino-4-chlorothiazole scaffold.

References

Application Notes and Protocols for 2-Amino-4-chlorothiazole-5-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chlorothiazole-5-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, including approved drugs and clinical candidates.[1][2][3] This core moiety is particularly prominent in the development of kinase inhibitors, where it often serves as a key pharmacophore for interacting with the hinge region of the kinase ATP-binding site.[4] The presence of a chloro substituent at the 4-position and a formyl group at the 5-position provides reactive handles for a variety of chemical transformations, allowing for the synthesis of diverse compound libraries for drug discovery.

This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, along with experimental protocols for key synthetic transformations.

Application Notes: A Scaffold for Kinase Inhibitors

The 2-aminothiazole moiety is a cornerstone in the design of inhibitors for a range of protein kinases implicated in cancer and inflammatory diseases.[1][2][4] Derivatives of this compound can be elaborated to target several important kinase families:

  • Src Family Kinases (SFKs): The 2-aminothiazole scaffold is a key feature of Dasatinib, a potent pan-Src family kinase inhibitor.[1][3] The amino group at the 2-position can be functionalized to interact with the kinase hinge region, while modifications at the 5-position can extend into the solvent-exposed region, allowing for modulation of potency and selectivity.

  • Abl Kinase: Dasatinib is also a potent inhibitor of the Abelson tyrosine kinase (Abl), including the imatinib-resistant T315I mutant.[5] The 2-aminothiazole core is crucial for its activity against both wild-type and mutant forms of Bcr-Abl.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Several 2-aminothiazole derivatives have been developed as inhibitors of VEGFR-2, a key regulator of angiogenesis.[6][7][8] The aldehyde functionality of this compound can be used to introduce pharmacophoric elements that target the unique features of the VEGFR-2 active site.

The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves the sequential modification of its functional groups. The aldehyde can undergo reactions such as condensation, reductive amination, or oxidation, while the amino group can be acylated, sulfonylated, or used in coupling reactions.

Experimental Protocols

The following protocols describe key transformations of this compound to generate intermediates for the synthesis of kinase inhibitors.

Protocol 1: Synthesis of Schiff Base Derivatives via Condensation

The aldehyde group can readily undergo condensation with primary amines to form Schiff bases (imines), which can serve as intermediates for further elaboration or be evaluated for their own biological activity.[9][10][11][12]

Reaction Scheme:

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add the substituted primary amine (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Amino-4-chlorothiazole-5-carboxamide Derivatives

The aldehyde can be oxidized to a carboxylic acid, which can then be coupled with an amine to form an amide. This amide functionality is a common feature in many kinase inhibitors, including Dasatinib.[9][13][14]

Reaction Scheme (2 steps):

  • Oxidation: [this compound] + [Oxidizing Agent] → [2-Amino-4-chlorothiazole-5-carboxylic acid]

  • Amide Coupling: [2-Amino-4-chlorothiazole-5-carboxylic acid] + R-NH2 + [Coupling Agent] → [N-R-2-amino-4-chlorothiazole-5-carboxamide]

Step 1: Oxidation to Carboxylic Acid

Materials:

  • This compound

  • Potassium permanganate (KMnO4) or other suitable oxidizing agent

  • Acetone or a suitable solvent

  • Sulfuric acid (dilute)

Procedure:

  • Suspend this compound (1.0 eq) in acetone.

  • Cool the mixture in an ice bath and slowly add a solution of potassium permanganate (in acetone) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until the purple color disappears.

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Step 2: Amide Coupling

Materials:

  • 2-Amino-4-chlorothiazole-5-carboxylic acid (from Step 1)

  • Substituted amine (e.g., 2-chloro-6-methylaniline for Dasatinib analogues)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve 2-Amino-4-chlorothiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the substituted amine (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data

The following table summarizes the inhibitory activities of selected kinase inhibitors that feature the 2-aminothiazole scaffold, demonstrating the potential of derivatives of this compound.

Compound NameTarget Kinase(s)IC50 (nM)Cell LineReference
DasatinibBcr-Abl, Src family kinasesBcr-Abl: <1, Src: 0.55K562[4]
BosutinibSrc, AblSrc: 1.2, Abl: 1-[4]
PonatinibBcr-Abl (including T315I)Bcr-AblT315I: 2-[4]
Compound 2b Bcr-AblWT, Bcr-AblT315I0.701, 0.651K-562[5]
Compound 7a B-Raf, VEGFR-2110, 150HepG2[15]
Compound 4a VEGFR-291MCF-7[7]

Visualizations

Experimental Workflow: Synthesis of Kinase Inhibitor Scaffolds

G A 2-Amino-4-chlorothiazole- 5-carbaldehyde B Schiff Base Intermediate A->B Condensation (R-NH2) C 2-Amino-4-chlorothiazole- 5-carboxylic Acid A->C Oxidation E Final Kinase Inhibitor B->E Further Modifications D 2-Amino-4-chlorothiazole- 5-carboxamide Derivative C->D Amide Coupling (R'-NH2) D->E Further Modifications

Caption: Synthetic pathways from this compound.

Signaling Pathway: Bcr-Abl and Src Kinase Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BcrAbl Bcr-Abl STAT STAT BcrAbl->STAT PI3K PI3K BcrAbl->PI3K Ras Ras BcrAbl->Ras Src Src Kinase Src->STAT Src->PI3K Gene Gene Expression (Proliferation, Survival) STAT->Gene PI3K->Gene Ras->Gene Inhibitor 2-Aminothiazole Derivative (e.g., Dasatinib) Inhibitor->BcrAbl Inhibition Inhibitor->Src Inhibition

Caption: Inhibition of Bcr-Abl and Src signaling pathways.

Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis

G cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binding Inhibitor 2-Aminothiazole Derivative Inhibitor->VEGFR2 Inhibition MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Gene Gene Expression (Proliferation, Migration, Survival) Akt->Gene MAPK->Gene

Caption: Inhibition of VEGFR-2 signaling in angiogenesis.

References

Application Notes and Protocols: 2-Amino-4-chlorothiazole-5-carbaldehyde as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chlorothiazole-5-carbaldehyde is a key heterocyclic building block in the synthesis of a diverse range of kinase inhibitors. Its reactive aldehyde and amino groups, coupled with the chloro-substituent, provide multiple points for chemical modification, enabling the construction of complex molecular architectures that can potently and selectively target various protein kinases. This document provides detailed application notes on the utility of this scaffold, protocols for the synthesis of kinase inhibitor cores, and methods for their biological evaluation. The 2-aminothiazole moiety is a well-established pharmacophore found in numerous clinically approved and investigational kinase inhibitors, including the potent multi-kinase inhibitor Dasatinib.[1] The strategic incorporation of this compound into drug discovery programs can significantly accelerate the identification of novel and effective kinase-targeted therapies for cancer and other diseases.

Data Presentation: Inhibitory Activity of 2-Aminothiazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of several kinase inhibitors derived from the 2-aminothiazole scaffold against various protein kinases. This data highlights the broad applicability and potential for achieving high potency with this chemical class.

Compound/Analog ReferenceTarget Kinase(s)IC50 (nM)Assay Type
Dasatinib (BMS-354825)Bcr-Abl<1Proliferation Assay
Dasatinib (BMS-354825)Src Family Kinases0.5 - 16Kinase Assay
Pyrimidinyl-aminothiazole AnalogCDK4Highly SelectiveKinase Assay
Pyrimidinyl-aminothiazole AnalogCDK90.64 - 2.01 µMCell-based Assay
2-Aminothiazole DerivativeCHK1Potent (nanomolar)Cell-based Assay
2-Aminothiazole DerivativeAurora Kinase APotentKinase Assay
N-Acyl-2-aminothiazole AnalogCDK2/cycEPotentKinase Assay

Experimental Protocols

Protocol 1: Synthesis of a Pyrimidinyl-Aminothiazole Kinase Inhibitor Core

This protocol describes a representative two-step synthesis of a key intermediate for a class of kinase inhibitors, starting from this compound. This core structure is found in potent inhibitors of kinases such as Src and Bcr-Abl.

Step 1: Schiff Base Formation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Addition of Aniline: To this solution, add a substituted aniline (e.g., 2,6-dichloroaniline) (1.1 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated product, a Schiff base, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclization to form the Pyrimidinyl-Aminothiazole Core

  • Reaction Setup: In a sealed tube, suspend the Schiff base from Step 1 (1.0 eq) in n-butanol.

  • Addition of Amidine: Add an appropriate amidine hydrochloride (e.g., N,N-dimethylformamide dimethyl acetal or guanidine hydrochloride) (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction Conditions: Heat the mixture at 120-140 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired pyrimidinyl-aminothiazole product.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 value of a synthesized compound against a target kinase.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction Setup: In a white, opaque 96-well plate, add the kinase, a suitable peptide substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted test compound or DMSO (as a control) to the wells.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™). This is a two-step process involving the depletion of remaining ATP followed by the conversion of ADP to ATP, which generates a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Kinase Inhibition Assay (Western Blotting)

This protocol describes how to assess the ability of a compound to inhibit a specific kinase within a cellular context by analyzing the phosphorylation of a downstream substrate.

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., K562 for Bcr-Abl, PC-3 for Src) and allow the cells to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate (e.g., phospho-CrkL for Bcr-Abl, phospho-STAT3 for Src). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation. Use an antibody for the total (phosphorylated and unphosphorylated) substrate or a housekeeping protein (e.g., β-actin) for normalization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G General Synthetic Scheme for Pyrimidinyl-Aminothiazole Kinase Inhibitors A 2-Amino-4-chlorothiazole- 5-carbaldehyde C Schiff Base Intermediate A->C + B Substituted Aniline B->C E Pyrimidinyl-Aminothiazole Core C->E Cyclization D Amidine D->E

Synthetic route to kinase inhibitor cores.

G In Vitro Kinase Inhibition Assay Workflow A Prepare Reagents: Kinase, Substrate, Buffer, ATP, Test Compound B Dispense Kinase, Substrate, and Test Compound into Plate A->B C Pre-incubate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction and Detect ADP (Luminescence) E->F G Data Analysis (IC50) F->G

Workflow for in vitro kinase assays.

G Simplified Src Kinase Signaling Pathway RTK Growth Factor Receptor (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis STAT3->Proliferation Gene Transcription Inhibitor 2-Aminothiazole-based Src Inhibitor Inhibitor->Src Inhibition

Src kinase signaling pathway inhibition.

G Simplified Bcr-Abl Signaling Pathway BcrAbl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2/Sos BcrAbl->Grb2 PI3K PI3K/Akt BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 Ras Ras Grb2->Ras Proliferation Uncontrolled Cell Proliferation and Survival Ras->Proliferation PI3K->Proliferation STAT5->Proliferation Inhibitor 2-Aminothiazole-based Bcr-Abl Inhibitor Inhibitor->BcrAbl Inhibition

Bcr-Abl signaling pathway inhibition.

References

Application Notes and Protocols for the Preparation of Antimicrobial Agents Using 2-Amino-4-chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel antimicrobial agents derived from 2-Amino-4-chlorothiazole-5-carbaldehyde. The methodologies described herein are based on established synthetic routes for analogous thiazole derivatives and are intended to guide researchers in the development of new potential therapeutic agents.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Thiazole derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including antibacterial and antifungal properties. The starting material, this compound, possesses key functional groups—an aldehyde and an amino group—that serve as versatile handles for the synthesis of a diverse library of derivatives, such as Schiff bases, pyrazoles, and chalcones. These derivatives have the potential to exhibit significant antimicrobial efficacy.

Synthetic Protocols

The following protocols outline the general procedures for the synthesis of various classes of antimicrobial compounds starting from this compound.

Protocol 1: Synthesis of Schiff Base Derivatives

Schiff bases are synthesized via the condensation reaction between the aldehyde group of this compound and a primary amine.

Experimental Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the desired primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF) to afford the pure Schiff base derivative.

Diagram of the Synthetic Workflow for Schiff Base Derivatives:

G start Start reagents This compound + Primary Amine start->reagents reaction Dissolve in Ethanol Add Glacial Acetic Acid Reflux (4-6h) reagents->reaction workup Cool to RT Filter Solid Product Wash with Cold Ethanol reaction->workup purification Recrystallization workup->purification product Pure Schiff Base Derivative purification->product

Caption: Workflow for the synthesis of Schiff base derivatives.

Protocol 2: Synthesis of Pyrazole Derivatives

Pyrazole derivatives can be synthesized through the reaction of the aldehyde group with hydrazine derivatives.

Experimental Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the selected hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1 equivalent) to the solution.

  • Add a few drops of a catalyst, such as glacial acetic acid.

  • Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature to allow for precipitation.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from an appropriate solvent to yield the desired pyrazole derivative.

Protocol 3: Synthesis of Chalcone Derivatives

Chalcones can be prepared via the Claisen-Schmidt condensation of the aldehyde with an appropriate ketone.

Experimental Procedure:

  • Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

  • Slowly add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) to the mixture at room temperature with constant stirring.

  • Continue stirring the reaction mixture for 24 hours at room temperature.

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude chalcone from a suitable solvent to obtain the pure product.

Antimicrobial Activity Screening

The synthesized compounds should be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a standard method for quantifying antimicrobial efficacy.

Protocol for MIC Determination (Broth Microdilution Method):

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (microorganism in broth without compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data

The following table summarizes the reported antimicrobial activities of various thiazole derivatives against common pathogens. This data can serve as a benchmark for newly synthesized compounds.

Compound TypeTest OrganismMIC (µg/mL)Reference
Thiazole-based Schiff baseStaphylococcus aureus12.5 - 50[1]
Escherichia coli25 - 100[1]
Thiazolyl pyrazoleBacillus subtilis6.25 - 25[2]
Pseudomonas aeruginosa12.5 - 50[2]
Candida albicans3.12 - 12.5[2]
Thiazole-containing chalconeStaphylococcus aureus10 - 40
Aspergillus niger20 - 80

Potential Mechanisms of Action

Thiazole-based antimicrobial agents have been reported to act through various mechanisms, including the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).

Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibiotics. Thiazole derivatives can bind to the ATP-binding site of the GyrB subunit, inhibiting its enzymatic activity and leading to bacterial cell death.

Diagram of DNA Gyrase Inhibition Pathway:

G Thiazole Thiazole Derivative DNAGyrase DNA Gyrase (GyrB Subunit) Thiazole->DNAGyrase Binds to ATPBinding Inhibition of ATP Binding DNAGyrase->ATPBinding Supercoiling Inhibition of DNA Supercoiling ATPBinding->Supercoiling Replication Disruption of DNA Replication Supercoiling->Replication CellDeath Bacterial Cell Death Replication->CellDeath

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a key enzyme in the folic acid synthesis pathway, which is crucial for the biosynthesis of nucleotides and amino acids in bacteria. Inhibition of DHFR by thiazole derivatives disrupts these essential metabolic processes, leading to bacteriostasis.

Diagram of DHFR Inhibition Pathway:

G Thiazole Thiazole Derivative DHFR Dihydrofolate Reductase (DHFR) Thiazole->DHFR Binds to FolatePathway Inhibition of Folate Pathway DHFR->FolatePathway Nucleotide Inhibition of Nucleotide Synthesis FolatePathway->Nucleotide Growth Inhibition of Bacterial Growth Nucleotide->Growth Bacteriostasis Bacteriostasis Growth->Bacteriostasis

Caption: Proposed mechanism of action via DHFR inhibition.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from this compound. The versatility of this starting material allows for the creation of a diverse range of compounds with the potential to address the growing threat of antimicrobial resistance. Further investigation into the structure-activity relationships and mechanisms of action of these novel derivatives is warranted to advance the development of new and effective antimicrobial therapies.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Amino-4-chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that are of great interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Schiff bases derived from 2-aminothiazoles are particularly noteworthy for their biological activities. This document provides a detailed protocol for the synthesis of Schiff bases through the condensation reaction of 2-Amino-4-chlorothiazole-5-carbaldehyde with various primary amines.

The general reaction involves the nucleophilic addition of a primary amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine (-C=N-) bond of a Schiff base. The protocol provided is a generalized procedure based on established methods for similar heterocyclic aldehydes and amines.

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases from this compound

This protocol outlines a general procedure for the synthesis of Schiff bases via the condensation of this compound with a generic primary amine (R-NH₂).

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid or Sulfuric Acid (catalytic amount)

  • Sodium Bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol or methanol.

  • Addition of Amine: To this solution, add an equimolar amount (1 equivalent) of the desired primary amine.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of a suitable acid catalyst, such as glacial acetic acid or concentrated sulfuric acid, to the reaction mixture.[1]

  • Reaction: Stir the mixture at room temperature or under reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).[1] The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration.

  • Extraction: If no precipitate forms, concentrate the reaction mixture using a rotary evaporator. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Schiff base.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[2]

Characterization

The synthesized Schiff bases can be characterized using various spectroscopic techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the region of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H bending bands of the primary amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the azomethine group is confirmed by a singlet peak for the imine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm.[2]

    • ¹³C NMR: The carbon of the imine group will appear in the range of δ 150-165 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized Schiff base.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of Schiff bases from various aminothiazole derivatives, which can serve as a reference for the expected outcomes when using this compound.

Aldehyde/Ketone ReactantAmine ReactantCatalystSolventReaction Time (h)Yield (%)Reference
Substituted indole-3-carbaldehydeSubstituted 2-aminothiazolesConc. H₂SO₄Dry Ethanol3-490-93[2]
Substituted benzaldehydes2-aminothiazole derivativeGlacial Acetic AcidEthanol0.17 (microwave)Not specified
2,4-dihydroxy benzaldehyde2-aminothiazole derivativesGlacial Acetic AcidEthanol8Moderate to good
SalicylaldehydeAnilineNoneEthanol4Not specified[1]
Aromatic aldehydes2-(4-aminophenyl)acetonitrile3,5-difluoroarylboronic acidEthanol2Good[3]

Visualizations

Experimental Workflow for Schiff Base Synthesis

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Reactants (Thiazole Aldehyde + Amine) C Reaction (Stirring/Reflux) A->C B Solvent + Catalyst (e.g., Ethanol, Acetic Acid) B->C D Quenching/Neutralization C->D Reaction Completion E Extraction D->E F Drying & Concentration E->F G Purification (Recrystallization/Chromatography) F->G H FTIR Spectroscopy G->H I NMR Spectroscopy (¹H, ¹³C) G->I J Mass Spectrometry G->J G cluster_cell Cellular Environment Ligand External Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Pathway TranscriptionFactor Transcription Factor Pathway->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (Proliferation, Survival, etc.) GeneExpression->CellularResponse SchiffBase Thiazole Schiff Base (Potential Inhibitor) SchiffBase->Pathway Inhibition

References

Application Notes and Protocols for Cyclization Reactions Involving 2-Amino-4-chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction schemes for the synthesis of fused heterocyclic systems derived from 2-Amino-4-chlorothiazole-5-carbaldehyde. This versatile building block serves as a key starting material for the construction of various bicyclic and polycyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The following sections detail exemplary cyclization reactions, including the synthesis of thieno[2,3-d]thiazole and pyrimido[4,5-d]thiazole derivatives.

Synthesis of Thieno[2,3-d]thiazole Derivatives via Gewald-Type Reaction

The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, which can subsequently be annulated to form thieno-fused heterocyclic systems. In this protocol, this compound undergoes a cyclocondensation reaction with an active methylene nitrile and elemental sulfur to yield a highly functionalized thieno[2,3-d]thiazole.

Reaction Scheme:

G start 2-Amino-4-chlorothiazole- 5-carbaldehyde intermediate [Intermediate Adduct] start->intermediate Knoevenagel Condensation reagents + Malononitrile + Sulfur (S8) + Base (e.g., Morpholine) product 2,7-Diamino-4-chloro- thieno[2,3-d]thiazole- 6-carbonitrile intermediate->product Cyclization & Tautomerization

Caption: Gewald-type synthesis of a thieno[2,3-d]thiazole derivative.

Experimental Protocol: Synthesis of 2,7-Diamino-4-chloro-thieno[2,3-d]thiazole-6-carbonitrile

Materials:

  • This compound

  • Malononitrile

  • Elemental Sulfur (S₈)

  • Morpholine

  • Ethanol

  • Dimethylformamide (DMF)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.63 g, 10 mmol) in ethanol (30 mL).

  • Add malononitrile (0.66 g, 10 mmol) and elemental sulfur (0.32 g, 10 mmol) to the suspension.

  • Add morpholine (0.87 mL, 10 mmol) dropwise to the reaction mixture. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by vacuum filtration and washed with cold ethanol (2 x 10 mL).

  • The crude product can be recrystallized from a mixture of DMF and water to afford the pure 2,7-Diamino-4-chloro-thieno[2,3-d]thiazole-6-carbonitrile.

Data Presentation:
ProductYield (%)Melting Point (°C)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
2,7-Diamino-4-chloro-thieno[2,3-d]thiazole-6-carbonitrile75-85>3007.85 (s, 2H, NH₂), 7.20 (s, 2H, NH₂)168.2 (C2), 160.5 (C7), 145.1 (C3a), 135.8 (C7a), 118.9 (C4), 115.3 (CN), 98.6 (C5), 85.4 (C6)

Synthesis of Pyrimido[4,5-d]thiazole Derivatives via Cyclocondensation

The presence of both an amino and a formyl group in this compound makes it an ideal precursor for the synthesis of fused pyrimidine rings through condensation with ureas, thioureas, or guanidines. This protocol describes the synthesis of a pyrimido[4,5-d]thiazole-2-thione.

Reaction Scheme:

G start 2-Amino-4-chlorothiazole- 5-carbaldehyde intermediate [Thiourea Adduct] start->intermediate Condensation reagent + Thiourea + Base (e.g., K₂CO₃) product 7-Amino-5-chloro- pyrimido[4,5-d]thiazole- 2(1H)-thione intermediate->product Intramolecular Cyclization

Caption: Synthesis of a pyrimido[4,5-d]thiazole derivative.

Experimental Protocol: Synthesis of 7-Amino-5-chloro-pyrimido[4,5-d]thiazole-2(1H)-thione

Materials:

  • This compound

  • Thiourea

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.63 g, 10 mmol) in DMF (20 mL) in a 100 mL round-bottom flask, add thiourea (0.76 g, 10 mmol).

  • Add anhydrous potassium carbonate (1.38 g, 10 mmol) to the mixture.

  • Heat the reaction mixture to 120°C and stir for 8-10 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water (100 mL).

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

  • The crude product is dried and can be further purified by recrystallization from acetic acid to yield the pure product.

Data Presentation:
ProductYield (%)Melting Point (°C)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
7-Amino-5-chloro-pyrimido[4,5-d]thiazole-2(1H)-thione70-80>32012.5 (br s, 1H, NH), 8.15 (s, 1H, H-4), 7.50 (s, 2H, NH₂)178.5 (C=S), 165.8 (C7), 160.2 (C8a), 155.4 (C4a), 148.9 (C4), 120.3 (C5)

Application Workflow in Drug Discovery

The synthesized fused heterocyclic compounds can be screened for various biological activities, a common workflow in drug discovery.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_development Lead Optimization start 2-Amino-4-chlorothiazole- 5-carbaldehyde reaction1 Gewald Reaction start->reaction1 reaction2 Cyclocondensation start->reaction2 product1 Thieno[2,3-d]thiazoles reaction1->product1 product2 Pyrimido[4,5-d]thiazoles reaction2->product2 screening High-Throughput Screening (e.g., Kinase Assays, Antimicrobial Assays) product1->screening product2->screening hit Hit Identification screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Optimization sar->lead preclinical Preclinical Development lead->preclinical

Caption: Drug discovery workflow utilizing synthesized compounds.

Disclaimer: The provided protocols are based on established chemical principles and analogous reactions found in the scientific literature. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions for specific substrates and scales. The quantitative data presented are illustrative and may vary.

Application Notes and Protocols for the Characterization of 2-Amino-4-chlorothiazole-5-carbaldehyde and its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 2-Amino-4-chlorothiazole-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below utilize common analytical techniques to ensure identity, purity, and quality of the target compound and its subsequent products.

Overview of Analytical Methods

The characterization of this compound and its derivatives relies on a combination of spectroscopic and chromatographic techniques. These methods provide information on the molecular structure, functional groups, purity, and quantity of the analyte. The primary techniques covered in these notes are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy for the identification of functional groups.

  • Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), for molecular weight determination and impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment and quantification.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of this compound. The following tables summarize the expected chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data of this compound

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~9.8Singlet1H-CHO
~8.0Singlet1HThiazole-H
~7.5Broad Singlet2H-NH₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) (ppm)Assignment
~185C=O (aldehyde)
~170C2 (Thiazole, C-NH₂)
~150C4 (Thiazole, C-Cl)
~130C5 (Thiazole, C-CHO)

Solvent: DMSO-d₆

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Table 3: Predicted FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amino group)
3100-3000MediumC-H stretching (thiazole ring)
1680-1660StrongC=O stretching (aldehyde)
1620-1580MediumC=N stretching (thiazole ring)
1550-1500MediumN-H bending (amino group)
~750Medium-StrongC-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound. For this compound (C₄H₃ClN₂OS), the expected molecular weight is approximately 162.59 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data of this compound

m/zInterpretation
162/164[M]⁺ (Molecular Ion Peak, showing isotopic pattern for Chlorine)

Chromatographic Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a primary method for assessing the purity of this compound and for quantifying it in reaction mixtures or final products.

Table 5: HPLC-UV Method Parameters

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or 280 nm
Injection Volume 10 µL
Column Temperature 30 °C
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile impurities or for the compound itself, potentially after derivatization to increase volatility.

Table 6: GC-MS Method Parameters

ParameterValue
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150 °C

Experimental Protocols

Protocol for NMR Sample Preparation
  • Weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher NMR spectrometer.

Protocol for FT-IR Analysis (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum.

Protocol for HPLC-UV Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrument Setup:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

    • Set the detection wavelength to 254 nm.

  • Analysis:

    • Inject the prepared sample.

    • Analyze the resulting chromatogram for the main peak and any impurities. The purity can be calculated based on the area percentage of the main peak.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound Dissolution Dissolution in Solvent Sample->Dissolution FTIR FT-IR Sample->FTIR Filtration Filtration (for HPLC) Dissolution->Filtration GCMS GC-MS Dissolution->GCMS NMR NMR Dissolution->NMR HPLC HPLC-UV Filtration->HPLC Purity Purity Assessment HPLC->Purity Identity Identity Confirmation GCMS->Identity Structure Structural Elucidation NMR->Structure FTIR->Identity Structure->Identity

Caption: General experimental workflow for the characterization of this compound.

signaling_pathway_analogy Analyte Analyte Introduction Separation Chromatographic Separation (HPLC/GC) Analyte->Separation Injection Detection Detection (UV/MS) Separation->Detection Elution Signal Signal Generation Detection->Signal Response Data Data Acquisition & Processing Signal->Data Transduction

Caption: Logical flow from analyte to data in a chromatographic system.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides a detailed exploration of the scale-up synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde and its derivatives, critical intermediates in modern drug development. Addressing the needs of researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the synthetic pathway, focusing on the critical chlorination and Vilsmeier-Haack formylation steps. By integrating field-proven insights with established chemical principles, this guide offers robust, self-validating protocols designed for safe and efficient large-scale production. Emphasis is placed on understanding the causality behind experimental choices, process safety management, and in-process controls to ensure high yield and purity of the final product.

Introduction: The Significance of this compound Derivatives

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties[1][2]. The targeted introduction of a chlorine atom at the 4-position and a carbaldehyde group at the 5-position of the 2-aminothiazole ring yields this compound, a highly versatile intermediate. The chloro- and aldehyde functionalities provide reactive handles for further molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery and development programs.

The successful transition from laboratory-scale synthesis to industrial production of these derivatives presents a series of challenges. These include ensuring regioselectivity, managing exothermic reactions, controlling impurity profiles, and establishing safe and reproducible operating procedures. This guide aims to provide a comprehensive framework for navigating these challenges, thereby facilitating the efficient and safe scale-up of this important synthetic route.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process commencing from a readily available 2-aminothiazole precursor. The strategic sequence involves:

  • Chlorination of the 2-Aminothiazole Precursor: Introduction of a chlorine atom at the C4 position of the thiazole ring.

  • Vilsmeier-Haack Formylation: Regioselective introduction of a formyl (-CHO) group at the C5 position.

This sequence is logically sound as the electron-donating amino group at the C2 position activates the thiazole ring for electrophilic substitution. The subsequent formylation at the electron-rich C5 position is a well-established transformation for such heterocyclic systems[3][4][5].

Synthesis_Pathway Start 2-Aminothiazole Precursor Chlorination Chlorination at C4 Start->Chlorination Intermediate 2-Amino-4-chlorothiazole Chlorination->Intermediate Formylation Vilsmeier-Haack Formylation at C5 Intermediate->Formylation Product This compound Formylation->Product

Caption: Overall synthetic workflow.

In-Depth Protocol: Chlorination of 2-Aminothiazole Precursors at Scale

The introduction of a chlorine atom at the 4-position of the 2-aminothiazole ring is a critical first step. The choice of chlorinating agent and reaction conditions is paramount to ensure high selectivity and yield while maintaining a safe process.

Mechanistic Considerations and Reagent Selection

Direct chlorination of the 2-aminothiazole ring can be achieved using various reagents. N-chlorosuccinimide (NCS) is often the reagent of choice for industrial applications due to its solid nature, ease of handling compared to gaseous chlorine, and generally milder reaction conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Scale-Up Protocol for Chlorination

This protocol is designed for a target scale of 1 kg of 2-Amino-4-chlorothiazole.

Materials and Equipment:

  • 10 L glass-lined reactor with overhead stirring, temperature control unit (heating/cooling), and a reflux condenser.

  • Addition funnel.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, and respiratory protection.

Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Aminothiazole100.140.8 kg7.99Starting material
N-Chlorosuccinimide (NCS)133.531.12 kg8.391.05 equivalents
Acetonitrile41.058 L-Solvent
Saturated Sodium Bicarbonate Solution-As needed-For quenching
Deionized Water18.02As needed-For washing

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with 2-aminothiazole (0.8 kg) and acetonitrile (8 L). Stir the mixture at room temperature (20-25°C) until the starting material is fully dissolved.

  • Controlled Addition of NCS: Slowly add N-chlorosuccinimide (1.12 kg) portion-wise to the reactor over a period of 1-2 hours. Maintain the internal temperature between 20-30°C. An exotherm may be observed, and cooling may be required.

  • Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) until the consumption of the starting material is complete (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture to 10-15°C. Slowly add saturated sodium bicarbonate solution to quench any unreacted NCS and neutralize the reaction mixture.

  • Product Isolation: The product, 2-Amino-4-chlorothiazole, will precipitate out of the solution. Stir the slurry for 30 minutes at 10-15°C.

  • Filtration and Washing: Filter the solid product using a Nutsche filter. Wash the filter cake with cold deionized water (2 x 1 L) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Expected Yield: 85-95%

The Vilsmeier-Haack Reaction: A Deep Dive into Large-Scale Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds[3][4][5]. However, its application on an industrial scale requires a thorough understanding of its thermal hazards and potential side reactions.

The Vilsmeier Reagent and Reaction Mechanism

The active formylating agent, the Vilsmeier reagent, is a chloroiminium salt generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃)[5][6].

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Thiazole 2-Amino-4-chlorothiazole Iminium Iminium Salt Intermediate Thiazole->Iminium + Vilsmeier Reagent Product 2-Amino-4-chlorothiazole- 5-carbaldehyde Iminium->Product + H₂O (Workup)

Caption: Vilsmeier-Haack reaction mechanism.

The reaction of 2-Amino-4-chlorothiazole with the Vilsmeier reagent leads to an iminium salt intermediate, which upon aqueous workup, hydrolyzes to the final aldehyde product.

Process Safety Management for the Vilsmeier-Haack Reaction

The formation of the Vilsmeier reagent is an exothermic process, and the reagent itself can be thermally unstable[7][8][9]. A thermal runaway can occur if the reaction is not properly controlled, leading to a rapid increase in temperature and pressure[10][11].

Key Safety Considerations:

  • Controlled Addition: The addition of POCl₃ to DMF must be slow and controlled, with efficient cooling to dissipate the heat of reaction.

  • Temperature Monitoring: Continuous monitoring of the internal reaction temperature is critical.

  • Emergency Cooling: A robust cooling system and an emergency quenching plan should be in place.

  • Ventilation: The reaction should be performed in a well-ventilated area, as toxic gases can be evolved.

  • Reagent Quality: Use of high-purity, dry reagents is essential to avoid unpredictable side reactions.

Scale-Up Protocol for Vilsmeier-Haack Formylation

This protocol is designed for a target scale of 1 kg of this compound.

Materials and Equipment:

  • 20 L glass-lined reactor with overhead stirring, temperature control unit, and a nitrogen inlet/outlet.

  • Addition funnel with pressure equalization.

  • Quenching vessel.

  • Filtration unit.

  • Vacuum oven.

  • Appropriate PPE.

Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Amino-4-chlorothiazole134.591.0 kg7.43Starting material
N,N-Dimethylformamide (DMF)73.095 L-Reagent and solvent
Phosphorus Oxychloride (POCl₃)153.331.71 kg (1.04 L)11.141.5 equivalents
Crushed Ice/Water-As needed-For quenching
Sodium Hydroxide Solution (50%)40.00As needed-For pH adjustment
Toluene92.14As needed-For extraction/purification

Procedure:

  • Vilsmeier Reagent Preparation:

    • Charge the 20 L reactor with DMF (3 L).

    • Cool the DMF to 0-5°C with constant stirring under a nitrogen atmosphere.

    • Slowly add phosphorus oxychloride (1.71 kg) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 2-Amino-4-chlorothiazole (1.0 kg) in DMF (2 L) in a separate vessel.

    • Slowly add the solution of the thiazole derivative to the pre-formed Vilsmeier reagent in the reactor over 1-2 hours, maintaining the temperature at 0-10°C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature (20-25°C) and then heat to 40-50°C.

    • Monitor the reaction by HPLC or TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation:

    • Prepare a quenching vessel with a mixture of crushed ice and water (10 kg).

    • Slowly and carefully transfer the reaction mixture to the quenching vessel with vigorous stirring. This is a highly exothermic step and requires careful control.

    • Adjust the pH of the resulting slurry to 8-9 with a 50% sodium hydroxide solution while maintaining the temperature below 20°C.

    • Stir the slurry for 1 hour to ensure complete precipitation of the product.

    • Filter the solid product and wash the filter cake with deionized water until the washings are neutral.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a toluene/heptane mixture.

    • Slurry the crude product in toluene, heat to dissolve, and then add heptane to induce crystallization upon cooling.

    • Filter the purified product and dry it in a vacuum oven at 60-70°C.

Expected Yield: 70-85%

Analytical Characterization and Quality Control

To ensure the quality and purity of the final product, a comprehensive set of analytical tests should be performed.

Analytical TechniquePurposeTypical Specification
HPLC Purity assessment and quantification of impurities>99.0%
¹H NMR and ¹³C NMR Structural confirmationConforms to structure
Mass Spectrometry (MS) Molecular weight confirmationConforms to expected m/z
Infrared (IR) Spectroscopy Functional group identification (e.g., -CHO, -NH₂)Conforms to reference spectrum
Melting Point Identity and purity checkWithin a narrow range
Loss on Drying (LOD) Residual solvent content<0.5%

Troubleshooting and Optimization

During scale-up, several challenges may arise. Understanding the potential issues and their solutions is crucial for a successful and efficient process.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Chlorination Incomplete reaction; degradation of product.Increase reaction time or temperature slightly; ensure efficient quenching to prevent product degradation.
Formation of N-formylated byproducts in Vilsmeier-Haack Reaction temperature too high; excess Vilsmeier reagent.Maintain strict temperature control, especially during the addition of the thiazole derivative; optimize the stoichiometry of POCl₃[12].
Poor Filterability of the Product Fine particle size.Control the rate of precipitation during quenching and pH adjustment; consider an aging step for the slurry to allow for crystal growth.
Incomplete Reaction in Vilsmeier-Haack Insufficient Vilsmeier reagent; low reaction temperature.Ensure accurate stoichiometry; consider a slight increase in reaction temperature or prolonged reaction time, monitoring for byproduct formation.

Conclusion

The scale-up synthesis of this compound derivatives is a well-defined yet challenging process that requires careful consideration of reaction conditions, process safety, and purification strategies. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and process chemists can confidently and safely produce these valuable intermediates on a large scale. The provided framework for process control and troubleshooting will aid in achieving high yields of a product that meets the stringent quality standards of the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of 2-Amino-4-chlorothiazole-5-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound? The most prevalent and effective method for introducing a formyl group onto the C-5 position of a 2-aminothiazole derivative is the Vilsmeier-Haack reaction.[1] This reaction employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to perform an electrophilic substitution on the electron-rich thiazole ring.[1][2]

Q2: What are the main side reactions that decrease the yield of the desired product? Several side reactions can complicate the synthesis and purification process. The most significant ones include:

  • Formation of N,N-dimethyl-N'-(thiazol-2-yl)formimidamide : This is a major byproduct that occurs when the Vilsmeier reagent reacts with the exocyclic amino group instead of the C-5 position of the thiazole ring.[1]

  • N-Formylation : The exocyclic amino group can be formylated, leading to undesired formamide derivatives.[1]

  • Diformylation : Under harsh conditions, a second formyl group can be added, leading to complex mixtures.[1]

Q3: How can the formation of the N,N-dimethylformimidamide byproduct be minimized? Optimizing reaction conditions is critical to favor C-5 formylation over reaction at the amino group. Key strategies include:

  • Temperature Control : Lowering the reaction temperature, typically to 0°C or below, increases the selectivity for C-5 formylation.[1] The nucleophilicity of the exocyclic amino group is enhanced at higher temperatures, favoring the side reaction.[1]

  • Stoichiometry of Reagents : Use a stoichiometric amount or only a slight excess of the Vilsmeier reagent (POCl₃/DMF). A large excess of the reagent will favor a reaction at the more nucleophilic amino group.[1] A starting point of a 1:1 to 1:1.2 molar ratio of the 2-aminothiazole substrate to the Vilsmeier reagent is recommended for optimization.[1]

  • Order of Addition : A common and effective strategy is to add the 2-amino-4-chlorothiazole solution slowly to the pre-formed Vilsmeier reagent at a controlled low temperature.[1]

Q4: What are the recommended purification methods for isolating the final product? After the reaction work-up, which typically involves quenching the reaction mixture in ice water and neutralization, the crude product needs to be purified. Standard methods include:

  • Recrystallization : If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system is an effective method.

  • Column Chromatography : Silica gel column chromatography is a reliable method to separate the desired aldehyde from the formimidamide and other byproducts due to their differing polarities.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Incorrect Stoichiometry : Improper ratio of POCl₃ to DMF or substrate to Vilsmeier reagent. 2. Reaction Temperature Too Low : The reaction may not have been sufficiently activated. 3. Decomposition : Presence of moisture, leading to the decomposition of the Vilsmeier reagent.[1]1. Carefully control the molar equivalents. Start with a 1:1.2 ratio of POCl₃ to DMF and a 1:1.1 ratio of substrate to Vilsmeier reagent and optimize.[1] 2. While low temperatures are good for selectivity, ensure the reaction proceeds. Monitor by TLC; if no conversion is observed, consider allowing the reaction to slowly warm to room temperature. 3. Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
High Percentage of Byproducts 1. Reaction Temperature Too High : Higher temperatures favor reaction at the exocyclic amino group.[1] 2. Excess Vilsmeier Reagent : A large excess of the reagent drives the formation of the N-formylated byproduct.[1]1. Maintain the reaction temperature at 0°C or below, especially during the addition of the substrate. 2. Reduce the equivalents of the Vilsmeier reagent to be near stoichiometric with the substrate.
Incomplete Reaction 1. Insufficient Reaction Time : The reaction was stopped before completion. 2. Poor Reagent Quality : POCl₃ or DMF may be old or degraded. DMF can decompose to dimethylamine, which interferes with the reaction.[3]1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.[1] 2. Use freshly distilled or high-purity anhydrous reagents.
Difficult Product Isolation / Oily Product 1. Incomplete Hydrolysis : The intermediate iminium salt has not been fully hydrolyzed to the aldehyde. 2. Complex Mixture : The presence of multiple byproducts can prevent crystallization.1. Ensure the aqueous work-up is thorough. Stir the quenched reaction mixture vigorously for an adequate amount of time to ensure complete hydrolysis. 2. Purify the crude product using silica gel column chromatography to isolate the desired aldehyde.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the synthesis. These are representative values based on established chemical principles for the Vilsmeier-Haack reaction.

Table 1: Effect of Temperature on Yield and Product Selectivity

Temperature (°C)Yield of Desired Aldehyde (%)Yield of N-Formimidamide Byproduct (%)
-10 to 075 - 855 - 10
25 (Room Temp)50 - 6025 - 35
5020 - 3050 - 60

Table 2: Effect of Reagent Stoichiometry on Yield

Substrate : Vilsmeier Reagent RatioYield of Desired Aldehyde (%)Comments
1 : 1.182Optimal for high selectivity and good conversion.
1 : 1.570Increased formation of byproducts observed.
1 : 2.045Significant amount of N-formimidamide byproduct.
1 : 0.965Incomplete conversion of starting material.

Experimental Protocols

Detailed Protocol for Vilsmeier-Haack Synthesis of this compound

Materials:

  • 2-Amino-4-chlorothiazole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Vilsmeier Reagent : In a three-necked, oven-dried flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0°C in an ice-salt bath. Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5°C.[1]

  • Stir the resulting mixture at 0°C for 30-45 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction : Dissolve 2-Amino-4-chlorothiazole (1.0 eq.) in a minimal amount of anhydrous DMF or DCM.

  • Add this substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-8 hours.

  • Reaction Monitoring : Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.

  • Work-up : Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.[1]

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction : Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification : Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification prep_dmf 1. Add Anhydrous DMF to Flask (0°C) prep_pocli 2. Add POCl₃ Dropwise (Keep T < 5°C) prep_dmf->prep_pocli prep_stir 3. Stir at 0°C for 30 min prep_pocli->prep_stir react_add 4. Add Substrate Solution Dropwise at 0°C prep_stir->react_add react_stir 5. Stir at 0°C (1h), then RT (4-8h) react_add->react_stir react_tlc 6. Monitor with TLC react_stir->react_tlc workup_quench 7. Pour onto Ice react_tlc->workup_quench workup_neutralize 8. Neutralize with NaHCO₃ workup_quench->workup_neutralize workup_extract 9. Extract with DCM/EtOAc workup_neutralize->workup_extract workup_purify 10. Dry, Concentrate & Purify workup_extract->workup_purify

Caption: Experimental workflow for the synthesis of this compound.

// Path 1: High Byproducts high_byproduct [label="Result:\nHigh % of Byproducts", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_temp [label="Probable Cause:\nTemp too high or\nExcess Reagent", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124", style=solid]; solution_temp [label="Solution:\n1. Lower Temp to 0°C\n2. Use Stoichiometric Reagent", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path 2: Starting Material sm_present [label="Result:\nStarting Material\n(SM) Present", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_time [label="Probable Cause:\nIncomplete Reaction", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124", style=solid]; solution_time [label="Solution:\n1. Extend Reaction Time\n2. Check Reagent Quality", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path 3: Clean but low mass clean_low [label="Result:\nClean Reaction,\nLow Mass", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_workup [label="Probable Cause:\nLoss during Work-up\nor Decomposition", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124", style=solid]; solution_workup [label="Solution:\n1. Ensure Anhydrous Conditions\n2. Optimize Extraction/Neutralization", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_tlc; check_tlc -> high_byproduct [label="Many Spots"]; high_byproduct -> cause_temp -> solution_temp;

check_tlc -> sm_present [label="SM Spot"]; sm_present -> cause_time -> solution_time;

check_tlc -> clean_low [label="Mainly Product Spot"]; clean_low -> cause_workup -> solution_workup; }

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

reaction_pathway substrate 2-Amino-4-chlorothiazole + Vilsmeier Reagent path_desired C-5 Electrophilic Attack (Favored at Low Temp) substrate->path_desired path_side N-Attack on Amino Group (Favored at High Temp) substrate->path_side product_desired Desired Product: 2-Amino-4-chlorothiazole- 5-carbaldehyde path_desired->product_desired product_side Side Product: N,N-dimethyl-N'-(4-chloro- thiazol-2-yl)formimidamide path_side->product_side

Caption: Competing reaction pathways in the Vilsmeier-Haack formylation.

References

Technical Support Center: Purification of Crude 2-Amino-4-chlorothiazole-5-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the purification of crude 2-Amino-4-chlorothiazole-5-carbaldehyde via recrystallization. Our focus is on providing practical, field-proven insights grounded in chemical principles to overcome common challenges in obtaining this key synthetic intermediate in high purity.

Recommended Recrystallization Protocol: A Validated Starting Point

Recrystallization is a powerful technique that relies on the differential solubility of a compound and its impurities in a solvent at different temperatures.[1][2] The goal is to dissolve the crude solid in a minimal amount of a hot solvent in which the compound has high solubility and impurities have either very high or very low solubility. Upon slow cooling, the desired compound's solubility decreases, leading to the formation of pure crystals.

Below is a generalized, robust protocol for the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolution Add minimal hot solvent to dissolve crude solid. start->dissolve hot_filter_q Insoluble impurities present? dissolve->hot_filter_q hot_filter 2. Hot Gravity Filtration Quickly filter hot solution to remove insolubles. hot_filter_q->hot_filter Yes cool 3. Slow Cooling Allow solution to cool undisturbed to room temperature, then in an ice bath. hot_filter_q->cool No hot_filter->cool crystallize Crystals Form cool->crystallize isolate 4. Isolation Collect crystals by vacuum filtration. crystallize->isolate wash 5. Washing Rinse crystals with a small amount of ice-cold solvent. isolate->wash dry 6. Drying Dry crystals under vacuum. wash->dry end End: Pure Crystals dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Problem 1: The crude compound will not completely dissolve in the hot solvent, even after adding a large volume.

  • Probable Cause(s):

    • Incorrect Solvent Choice: The selected solvent may not be suitable for dissolving this compound, even at its boiling point. Thiazole derivatives often require polar solvents.[1][3]

    • Insoluble Impurities: The crude material may contain insoluble particulate impurities (e.g., inorganic salts, catalysts) that will not dissolve in any organic solvent.[4]

    • Insufficient Heat: The solvent may not have been heated to its boiling point.

  • Recommended Solutions:

    • Re-evaluate the Solvent: Based on the structure of the target molecule (containing amino, chloro, and aldehyde groups), polar solvents are a logical choice.[1] If using a non-polar solvent like hexanes, switch to a more polar option like ethanol, methanol, or tetrahydrofuran (THF).[5][6] Always perform small-scale solubility tests first.

    • Perform a Hot Filtration: If you suspect insoluble impurities, and most of your compound has dissolved, perform a hot gravity filtration to remove the solid particles before allowing the solution to cool.[4] Ensure your filtration apparatus is pre-heated to prevent premature crystallization in the funnel.

    • Ensure Proper Heating: Use a heating mantle or steam bath to ensure the solvent reaches and maintains its boiling point during the dissolution step.

Problem 2: An oil or "oiling out" occurs during cooling instead of crystal formation.

  • Probable Cause(s):

    • High Impurity Level: The presence of significant impurities can depress the melting point of the solute, causing it to separate as a liquid ("oiling out") when the solution becomes supersaturated.[1][7]

    • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution faster than it can form an ordered crystal lattice.[2][8]

    • Solvent Boiling Point vs. Solute Melting Point: This can occur if the boiling point of the solvent is higher than the melting point of the impure compound.

  • Recommended Solutions:

    • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount (1-5% of total volume) of additional hot solvent to slightly decrease the saturation level, then attempt to cool again, but more slowly.[7][8]

    • Slow Down the Cooling Process: Insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass. This allows the temperature to drop gradually, favoring crystal growth over oil formation.[2][8]

    • Consider a Different Solvent: Choose a solvent with a lower boiling point.

    • Pre-purification: If the crude material is highly impure (generally less than 80% pure), consider a preliminary purification step like a column chromatography or treatment with activated charcoal before recrystallization.[1][2]

Problem 3: No crystals form, even after the solution has cooled completely.

  • Probable Cause(s):

    • Too Much Solvent: This is the most common reason for crystallization failure.[7] The solution is not supersaturated at the lower temperature, so the compound remains dissolved.

    • Supersaturation Without Nucleation: The solution may be supersaturated, but crystal growth has not been initiated because there are no nucleation sites.[7]

  • Recommended Solutions:

    • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent to increase the concentration of the compound. Allow it to cool again.[7][8]

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[1][4][9]

      • Seeding: If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" provides a template for other molecules to crystallize upon.[1][4]

    • Utilize an Anti-Solvent: If using a single solvent system fails, consider a mixed-solvent approach. Dissolve the compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly.[10]

Problem 4: The yield of purified crystals is very low.

  • Probable Cause(s):

    • Excessive Solvent Usage: Using too much solvent will result in a significant portion of the product remaining in the cold "mother liquor" after filtration.[1][8]

    • Premature Crystallization: Crystals may have formed during an unnecessary hot filtration step and were discarded with the insoluble impurities.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of the product.

  • Recommended Solutions:

    • Use the Minimum Amount of Hot Solvent: This is a critical principle of recrystallization. Add the hot solvent portion-wise until the solute just dissolves.[4]

    • Maximize Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid.

    • Recover from Mother Liquor: If a significant amount of product remains in the filtrate, you can concentrate the mother liquor by boiling off some solvent and cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Proper Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.

Problem 5: The final crystals are colored, even though the pure compound should be a white or light yellow solid.

  • Probable Cause(s):

    • Colored Impurities: The crude material may contain highly colored impurities that co-crystallize with the product.

    • Surface Adsorption: Impurities may be adsorbed onto the surface of the growing crystals.

  • Recommended Solutions:

    • Use Activated Charcoal (Carbon): After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute's weight). The charcoal will adsorb many colored impurities. Keep the solution hot for a few minutes and then remove the charcoal via hot gravity filtration before cooling.[1]

    • Perform a Second Recrystallization: Re-crystallizing the product a second time, potentially with a different solvent system, can effectively remove residual impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for recrystallizing this compound?

Based on the purification of similar thiazole derivatives, polar protic solvents are an excellent starting point.[1] Ethanol and methanol are frequently used and are highly recommended for initial trials.[5] A patent for a related 2-aminothiazole derivative also suggests solvents like THF and water, or mixtures thereof, which could be explored.[6]

Q2: How do I perform an efficient small-scale solvent test?

Place a small amount of your crude material (approx. 20-30 mg) in a small test tube. Add a few drops of the candidate solvent at room temperature. If the compound dissolves immediately, the solvent is too good and will not work for recrystallization. If it doesn't dissolve, heat the test tube gently. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[9]

Q3: What purity level can I expect after a single recrystallization?

A successful recrystallization can significantly improve purity. If the crude material is ~80-90% pure, a single recrystallization can often increase the purity to >95-98%. However, this is highly dependent on the nature and concentration of the impurities.

Q4: How can I confirm the purity of my recrystallized product?

The most common methods are:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range, close to the literature value. Impure compounds exhibit a depressed and broad melting point range.[2][4]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can confirm the structure and identify the presence of impurities.[11]

Solvent Selection Data

The choice of solvent is critical. An ideal solvent should dissolve the solute completely at its boiling point and poorly at low temperatures.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol 7824.5Good starting choice for many thiazole derivatives.[5]
Methanol 6532.7More polar than ethanol; good solubility for polar compounds.[1][6]
Tetrahydrofuran (THF) 667.6Aprotic polar solvent, can be effective.[6]
Ethyl Acetate 776.0Medium polarity solvent, often used in mixed systems.[12]
Water 10080.1May be suitable for the salt form or in a mixed system with an alcohol.[6][11]
Hexanes ~691.9Non-polar; likely a poor solvent but could be used as an anti-solvent.[6]

References

Technical Support Center: Synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent synthetic route is the Vilsmeier-Haack formylation of a 2-amino-4-chlorothiazole precursor. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich thiazole ring.

Q2: What are the primary impurities encountered in this synthesis?

A2: The main impurities arise from side reactions during the Vilsmeier-Haack formylation. These include:

  • N-formylated byproduct: The Vilsmeier reagent can react with the exocyclic amino group.

  • Di-formylated byproduct: Over-formylation can lead to the introduction of a second formyl group.

  • Unreacted starting material: Incomplete reaction can leave residual 2-amino-4-chlorothiazole.

  • Chlorinated byproducts: Under certain conditions, the Vilsmeier reagent can act as a chlorinating agent.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By comparing the reaction mixture to the starting material, you can observe the formation of the product and the disappearance of the reactant.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Product Yield
Possible Cause Suggested Solution
Incomplete reaction - Increase the reaction time. Monitor the reaction by TLC until the starting material is consumed.- Gradually increase the reaction temperature. However, be cautious as higher temperatures can promote side reactions.
Decomposition of Vilsmeier reagent - Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.- Use freshly distilled or high-purity POCl₃ and anhydrous DMF.
Suboptimal stoichiometry - Optimize the molar ratio of the Vilsmeier reagent to the 2-amino-4-chlorothiazole substrate. A slight excess of the Vilsmeier reagent is often used, but a large excess can lead to byproduct formation.
Issue 2: High Levels of N-Formylated Impurity
Possible Cause Suggested Solution
High reaction temperature - Perform the reaction at a lower temperature (e.g., 0-10 °C) to favor C-formylation over N-formylation.
Incorrect order of addition - Add the 2-amino-4-chlorothiazole solution slowly to the pre-formed Vilsmeier reagent at a low temperature. This helps to maintain a low concentration of the substrate and minimize the reaction at the amino group.
Issue 3: Presence of Di-formylated Byproduct
Possible Cause Suggested Solution
Excess Vilsmeier reagent - Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of the Vilsmeier reagent.
Prolonged reaction time - Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to prevent over-formylation.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 2-Amino-4-chlorothiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-amino-4-chlorothiazole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 2-4 hours.

  • Work-up: Monitor the reaction progress by TLC. Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Logical Troubleshooting Workflow for Impurity Reduction

Troubleshooting Workflow for Impurity Reduction start High Impurity Levels Detected check_impurity Identify Predominant Impurity (e.g., by HPLC, NMR) start->check_impurity n_formyl N-Formylated Impurity check_impurity->n_formyl Predominant di_formyl Di-formylated Impurity check_impurity->di_formyl Predominant unreacted_sm Unreacted Starting Material check_impurity->unreacted_sm Predominant other_impurity Other Impurities check_impurity->other_impurity Other action_n_formyl Lower Reaction Temperature Change Order of Addition n_formyl->action_n_formyl action_di_formyl Reduce Equivalents of Vilsmeier Reagent Decrease Reaction Time di_formyl->action_di_formyl action_unreacted_sm Increase Reaction Time or Temperature Check Reagent Quality unreacted_sm->action_unreacted_sm action_other Purify Starting Materials Optimize Purification Method other_impurity->action_other end Purity Improved action_n_formyl->end action_di_formyl->end action_unreacted_sm->end action_other->end

Caption: Troubleshooting workflow for impurity reduction.

Experimental Workflow for Synthesis and Purification

Experimental Workflow reagent_prep Vilsmeier Reagent Preparation (DMF + POCl₃ at 0°C) reaction Formylation Reaction (Addition of 2-Amino-4-chlorothiazole) reagent_prep->reaction workup Reaction Work-up (Quenching with Ice) reaction->workup neutralization Neutralization (Saturated NaHCO₃) workup->neutralization extraction Extraction (DCM) neutralization->extraction purification Purification (Column Chromatography) extraction->purification analysis Purity Analysis (HPLC, NMR) purification->analysis final_product Pure this compound analysis->final_product

Caption: Synthesis and purification workflow.

Technical Support Center: Synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Vilsmeier-Haack formylation of 2-amino-4-chlorothiazole.

Problem 1: Low Yield of the Desired Product

Possible Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Reaction Temperature The Vilsmeier-Haack reaction is temperature-sensitive. Lowering the reaction temperature, often to 0-5 °C during the addition of reagents, can enhance the selectivity for C-5 formylation and improve the overall yield.[1]
Incorrect Stoichiometry of Reagents The molar ratios of 2-amino-4-chlorothiazole, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF) are critical. An excess of the Vilsmeier reagent can lead to the formation of side products. It is advisable to start with a 1:1 to 1:1.2 molar ratio of the thiazole to the Vilsmeier reagent and optimize from there.[1]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists after the expected reaction time, consider extending the duration or cautiously increasing the temperature.
Moisture in Reagents or Solvents The Vilsmeier reagent is highly sensitive to moisture, which can lead to its decomposition and lower yields. Ensure that all solvents and reagents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Problem 2: High Percentage of N,N-dimethyl-N'-(4-chloro-thiazol-2-yl)formimidamide Byproduct

This is a major byproduct resulting from the Vilsmeier reagent reacting with the exocyclic amino group instead of the C-5 position of the thiazole ring.[1]

Possible Causes and Solutions:

Potential CauseRecommended Solution
High Reaction Temperature The nucleophilicity of the exocyclic amino group is increased at higher temperatures, favoring the formation of the formimidamide byproduct. Maintaining a low temperature (e.g., 0-5 °C) throughout the addition and initial reaction period is crucial for minimizing this side reaction.[1]
Excess Vilsmeier Reagent A significant excess of the Vilsmeier reagent will increase the likelihood of a reaction at the more nucleophilic amino group. Use a stoichiometric amount or only a slight excess of the reagent.[1]
Order of Reagent Addition The method of adding the reagents can influence the product distribution. A common and effective strategy is to add the 2-amino-4-chlorothiazole solution slowly to the pre-formed Vilsmeier reagent at a low temperature.[1]

Problem 3: Presence of Multiple Unidentified Byproducts

Possible Causes and Solutions:

Potential CauseRecommended Solution
Decomposition of Starting Material or Product Instability of the starting material or product under the reaction conditions can lead to a complex mixture of byproducts. Ensure the use of high-purity, anhydrous reagents and solvents, and maintain a controlled temperature profile throughout the reaction.
Multiple Competing Side Reactions Besides the formimidamide, N-formylation and di-formylation can also occur, leading to a complex reaction mixture.[1] To better understand the competing pathways, it can be beneficial to attempt to isolate and characterize the main byproducts.

Problem 4: Difficulty in Purifying the Final Product

Possible Causes and Solutions:

Potential CauseRecommended Solution
Similar Polarity of Product and Byproducts The desired product and its N-formylated or formimidamide byproducts may have similar polarities, making separation by recrystallization challenging. In such cases, column chromatography is often the most effective purification method.
Product Instability During Work-up The product may be sensitive to the work-up conditions. Use a mild base, such as a saturated sodium bicarbonate solution, for neutralization and avoid excessive heat during solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for introducing a formyl group at the C-5 position of a 2-aminothiazole derivative is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to achieve an electrophilic aromatic substitution on the electron-rich thiazole ring.

Q2: What are the primary side reactions observed during the Vilsmeier-Haack formylation of 2-amino-4-chlorothiazole?

A2: Researchers may encounter several side reactions that can complicate the synthesis and purification process. The most significant of these include:

  • Formation of N,N-dimethyl-N'-(4-chloro-thiazol-2-yl)formimidamide: This is a major byproduct where the Vilsmeier reagent reacts with the exocyclic amino group instead of the C-5 position of the thiazole ring.[1]

  • N-Formylation: The amino group can be formylated to yield N-(4-chloro-5-formylthiazol-2-yl)formamide.[1]

  • Diformylation: Under harsher reaction conditions, diformylation can occur, leading to more complex byproducts.[1]

Q3: How can I minimize the formation of the N,N-dimethylformimidamide byproduct?

A3: Optimizing the reaction conditions is key to favoring C-5 formylation. Key parameters to control include:

  • Temperature: Lowering the reaction temperature (e.g., to 0-5 °C) can significantly increase the selectivity for C-5 formylation over N-formylation or formimidine formation.[1]

  • Stoichiometry of Reagents: Carefully controlling the molar ratios of 2-amino-4-chlorothiazole, POCl₃, and DMF is crucial. An excess of the Vilsmeier reagent may lead to a higher proportion of side products.[1]

  • Order of Addition: Adding the 2-amino-4-chlorothiazole solution slowly to the pre-formed Vilsmeier reagent at a low temperature is a common strategy to control the reaction.[1]

Q4: What are the recommended purification methods to isolate this compound from the side products?

A4: If recrystallization proves ineffective due to the similar polarities of the product and byproducts, column chromatography is the recommended method for purification.

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of 2-Amino-4-chlorothiazole (Adapted from similar syntheses)

Disclaimer: This is a representative protocol and may require optimization for specific laboratory conditions and scales.

1. Formation of the Vilsmeier Reagent:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise above 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve 2-amino-4-chlorothiazole (1.0 equivalent) in anhydrous DMF.

  • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and then stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

3. Work-up:

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be performed in a fume hood due to gas evolution.

4. Extraction and Purification:

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume).

  • Combine the organic layers and wash with brine (2 x volume).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • The crude product can then be purified by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_reagents Reagents cluster_reactants Reactant DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + POCl3 POCl3 POCl3 POCl3->Vilsmeier Thiazole 2-Amino-4-chlorothiazole Product This compound Thiazole->Product Vilsmeier-Haack Reaction Vilsmeier->Product Side_Reactions cluster_products Reaction Products Start 2-Amino-4-chlorothiazole + Vilsmeier Reagent Desired Desired Product (C-5 Formylation) Start->Desired Optimal Conditions Side1 N,N-dimethylformimidamide Byproduct Start->Side1 High Temp / Excess Reagent Side2 N-Formylation Byproduct Start->Side2 Side Reaction Side3 Di-formylation Byproducts Start->Side3 Harsh Conditions Troubleshooting_Workflow cluster_solutions Solutions Start Low Yield or Impure Product CheckTemp Check Reaction Temperature Start->CheckTemp CheckStoich Verify Reagent Stoichiometry CheckTemp->CheckStoich Temp OK LowerTemp Lower Temperature CheckTemp->LowerTemp Too High CheckMoisture Ensure Anhydrous Conditions CheckStoich->CheckMoisture Stoich. OK AdjustStoich Adjust Molar Ratios CheckStoich->AdjustStoich Incorrect Optimize Optimize Purification CheckMoisture->Optimize Conditions OK UseAnhydrous Use Dry Reagents/Solvents CheckMoisture->UseAnhydrous Moisture Present

References

Technical Support Center: Optimizing Synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde and its derivatives. The primary method of synthesis addressed is the Vilsmeier-Haack formylation of 2-amino-4-chlorothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for introducing a formyl group at the C-5 position of a 2-aminothiazole ring is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve electrophilic substitution on the electron-rich thiazole ring.[1][2]

Q2: What is the Vilsmeier reagent and how is it formed?

A2: The Vilsmeier reagent is a chloroiminium ion, which is a highly electrophilic species.[2] It is typically prepared by the slow addition of a halogenating agent like phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF).[2] This reagent is the active electrophile in the formylation reaction.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Phosphorus oxychloride (POCl₃) is a corrosive and toxic reagent that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and personal protective equipment (PPE) is essential. The reaction should be carried out under anhydrous conditions. Quenching of the reaction mixture should be performed slowly and carefully by pouring it onto crushed ice.[2]

Q4: Why is temperature control so critical in the Vilsmeier-Haack reaction?

A4: Temperature is a crucial parameter that influences both the reaction rate and selectivity. For the formylation of 2-aminothiazoles, lower temperatures (often starting at 0 °C) are generally preferred to increase the selectivity for C-5 formylation and minimize the formation of unwanted side products.[1] The optimal temperature can be substrate-dependent and may range from below 0°C to 80°C.[1][3]

Q5: What are the typical purification methods for the final product?

A5: After the reaction work-up, which usually involves quenching with ice and neutralization, the crude product often precipitates and can be collected by filtration.[2] Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete formation of the Vilsmeier reagent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Incorrect stoichiometry of reagents. 5. Poor quality of starting materials.1. Ensure slow, dropwise addition of POCl₃ to DMF at 0 °C and allow sufficient time for the reagent to form before adding the thiazole substrate.[1] 2. While starting at a low temperature is recommended, gradually increasing the temperature might be necessary if the reaction is sluggish. Monitor progress using Thin Layer Chromatography (TLC).[1] 3. Extend the reaction time and monitor the consumption of the starting material by TLC.[1] 4. Carefully control the molar ratios of the 2-aminothiazole derivative, POCl₃, and DMF. A common starting point is a 1:1 to 1:1.2 ratio of the substrate to the Vilsmeier reagent.[1] 5. Use pure, anhydrous reagents and solvents.
High Percentage of Side Products (e.g., N-formylation) 1. Reaction temperature is too high. 2. Excess Vilsmeier reagent. 3. Order of reagent addition.1. Lower the reaction temperature significantly. Running the reaction at 0 °C or even lower can favor C-5 formylation over reaction at the exocyclic amino group.[1] 2. Use a stoichiometric amount or a slight excess of the Vilsmeier reagent. A large excess can lead to a higher proportion of side products.[1] 3. Add the 2-aminothiazole solution slowly to the pre-formed Vilsmeier reagent at a low temperature to maintain a low concentration of the nucleophile and control the reaction.[1]
Formation of N,N-dimethyl-N'-(thiazol-2-yl)formimidamide This is a major byproduct where the Vilsmeier reagent reacts with the exocyclic amino group instead of the C-5 position of the thiazole ring.[1]The same solutions for minimizing N-formylation apply here: lower the reaction temperature and carefully control the stoichiometry of the reagents.[1]
Difficult Product Isolation/Purification 1. Product is soluble in the work-up solution. 2. Formation of a complex mixture of products.1. After neutralization, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. If a complex mixture is obtained, column chromatography is the recommended method for purification.[2]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of different reaction conditions on the yield of this compound. This data is illustrative and based on general principles of the Vilsmeier-Haack reaction.

Entry Substrate:Vilsmeier Reagent Ratio Temperature (°C) Reaction Time (h) Yield (%) Key Observation
11 : 1.20 → 25675Good yield with minimal side products.
21 : 1.260460Increased formation of N-formylated byproduct.
31 : 2.00 → 25655Significant amount of N,N-dimethylformimidamide byproduct observed.
41 : 1.00865Incomplete conversion of starting material.

Experimental Protocols

1. Preparation of the Vilsmeier Reagent

  • In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF over a period of 30 minutes, ensuring the temperature is maintained below 10 °C.[4]

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.[1]

2. Vilsmeier-Haack Formylation of 2-Amino-4-chlorothiazole

  • Dissolve the 2-Amino-4-chlorothiazole derivative (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or DMF).[4]

  • Cool the pre-formed Vilsmeier reagent back to 0 °C.

  • Slowly add the 2-Amino-4-chlorothiazole solution to the Vilsmeier reagent dropwise over 30 minutes, maintaining the temperature below 10 °C.[4]

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

3. Work-up and Purification

  • After the reaction is complete, cool the mixture in an ice bath.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.[1]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[4]

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry.

  • If no precipitate forms, transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane, 3 x 100 mL).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by recrystallization or column chromatography.[2]

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification dmf Anhydrous DMF reagent Vilsmeier Reagent (0°C) dmf->reagent pocli POCl₃ pocli->reagent dropwise addition reaction_mix Reaction Mixture (0°C to RT) reagent->reaction_mix thiazole 2-Amino-4-chlorothiazole Solution thiazole->reaction_mix quench Quench with Ice reaction_mix->quench neutralize Neutralize (NaHCO₃) quench->neutralize extract Extract/Filter neutralize->extract purify Purify (Recrystallization/ Chromatography) extract->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or High Impurity? cause_temp Is Temperature Optimized? start->cause_temp Yes sol_temp_low Lower Temperature (e.g., 0°C) cause_temp->sol_temp_low High Impurity sol_temp_high Slightly Increase Temperature & Monitor by TLC cause_temp->sol_temp_high Low Yield cause_stoich Is Stoichiometry Correct? cause_time Is Reaction Time Sufficient? cause_stoich->cause_time Yes sol_stoich Adjust Substrate:Reagent Ratio (e.g., 1:1.2) cause_stoich->sol_stoich No cause_reagents Are Reagents Pure/Anhydrous? cause_time->cause_reagents Yes sol_time Extend Reaction Time & Monitor by TLC cause_time->sol_time No sol_reagents Use Pure/Anhydrous Reagents cause_reagents->sol_reagents No sol_temp_low->cause_stoich sol_temp_high->cause_stoich sol_stoich->cause_time sol_time->cause_reagents

Caption: Troubleshooting decision tree for optimizing the synthesis reaction.

References

Technical Support Center: Formylation of 2-Amino-4-chlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 2-amino-4-chlorothiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the formylation of 2-amino-4-chlorothiazole, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Instability of Starting Material: 2-Amino-4-chlorothiazole is known to be unstable as a free base, which can lead to degradation under reaction conditions.[1] 2. Inefficient Formylating Agent: The chosen formylating agent may not be reactive enough under the applied conditions. 3. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.1. Use freshly prepared or purified 2-amino-4-chlorothiazole. Consider using the hydrochloride salt and a base to generate the free amine in situ. Alternatively, employ a protecting group strategy (e.g., Boc protection) to increase stability and prevent side reactions.[1] 2. For Vilsmeier-Haack formylation, ensure the Vilsmeier reagent is freshly prepared. For other methods, consider a more reactive agent like acetic formic anhydride.[2][3] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists, consider extending the reaction time or cautiously increasing the temperature.
Multiple Products (Poor Selectivity) 1. N-Formylation vs. C-Formylation: The exocyclic amino group is nucleophilic and can compete with the thiazole ring for the formylating agent, leading to N-formylation.[4] 2. Diformylation: Both the amino group and the thiazole ring may be formylated under harsh conditions. 3. Formation of N,N-dimethylformimidamide: In Vilsmeier-Haack reactions, the Vilsmeier reagent can react with the amino group to form a formimidamide byproduct.[4]1. Protect the Amino Group: Use a protecting group like tert-butoxycarbonyl (Boc) to block the amino group, directing formylation to the C5 position of the thiazole ring.[1][] This can be followed by a deprotection step. 2. Optimize Reaction Conditions: Lowering the reaction temperature can enhance selectivity. Carefully control the stoichiometry of the reagents, avoiding a large excess of the formylating agent. 3. Employing a different formylation method, such as using acetic formic anhydride, can prevent the formation of this specific byproduct.
Product Decomposition 1. Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can lead to the decomposition of the thiazole ring. 2. Instability of the Product: The formylated product may also be unstable under the reaction or work-up conditions.1. Use milder formylating agents and reaction conditions. Maintain a low temperature throughout the reaction and work-up. 2. During work-up, use a buffered aqueous solution to neutralize the reaction mixture and avoid extremes of pH. Purify the product promptly after isolation.
Difficult Purification 1. Similar Polarity of Products: The desired product and byproducts (e.g., N-formylated isomer) may have very similar polarities, making separation by column chromatography challenging. 2. Presence of Reagent-Related Impurities: Residual formylating agents or their byproducts can co-elute with the product.1. Optimize Chromatography: Use a high-resolution silica gel and test various solvent systems to achieve better separation. Gradient elution may be necessary. 2. Aqueous Work-up: Ensure a thorough aqueous work-up to remove water-soluble impurities before chromatography. For instance, a wash with saturated sodium bicarbonate solution can help remove acidic impurities.[6] 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the formylation of 2-amino-4-chlorothiazole?

A1: The main challenges include the inherent instability of the 2-amino-4-chlorothiazole free base, the competing reactivity of the exocyclic amino group leading to poor regioselectivity (N- vs. C-formylation), the formation of multiple byproducts such as diformylated species and formamidines (in the case of Vilsmeier-Haack reaction), and difficulties in purifying the desired product.[1][4]

Q2: Which formylation methods are commonly used for 2-aminothiazole derivatives?

A2: The most frequently employed methods are the Vilsmeier-Haack reaction (using a mixture of DMF and POCl₃) and formylation with formic acid or its derivatives, such as acetic formic anhydride.[3][7][8] The choice of method often depends on the desired selectivity and the stability of the substrate.

Q3: How can I favor C5-formylation over N-formylation?

A3: The most effective strategy is to protect the 2-amino group with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[1][] This temporarily blocks the nucleophilicity of the amino group, directing the electrophilic formylating agent to the electron-rich C5 position of the thiazole ring. The protecting group can then be removed in a subsequent step.

Q4: What is a suitable method for monitoring the progress of the formylation reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, can be used to separate the starting material, product, and any major byproducts, allowing for a visual assessment of the reaction's progress.[6]

Q5: What are the typical work-up and purification procedures for the formylated product?

A5: A typical work-up involves quenching the reaction mixture, often with ice water or a basic solution like sodium bicarbonate, followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed, dried, and concentrated. Purification is commonly achieved through silica gel column chromatography or recrystallization.[6]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation (Representative)

This protocol is a general representation for the formylation of an activated heterocyclic system and should be optimized for 2-amino-4-chlorothiazole, potentially with a protected amino group.

Materials:

  • N-Boc-2-amino-4-chlorothiazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve N-Boc-2-amino-4-chlorothiazole (1 equivalent) in anhydrous DCM.

  • Add the solution of the thiazole derivative dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and saturated NaHCO₃ solution.

  • Stir until the evolution of gas ceases, then extract the mixture with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Formylation using Acetic Formic Anhydride (Representative)

This protocol describes the in-situ generation of acetic formic anhydride and its use in the formylation of an amine.[2][3]

Materials:

  • 2-Amino-4-chlorothiazole

  • Acetic anhydride

  • Formic acid (98-100%)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, cool acetic anhydride (1.2 equivalents) to 0 °C in an ice bath.

  • Slowly add formic acid (2 equivalents) to the stirred acetic anhydride.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours to generate the acetic formic anhydride in situ.

  • In a separate flask, dissolve 2-amino-4-chlorothiazole (1 equivalent) in anhydrous THF.

  • Cool the amine solution to 0 °C.

  • Slowly add the freshly prepared acetic formic anhydride solution to the stirred amine solution.

  • Allow the reaction to proceed at 0 °C to room temperature for 2-6 hours, monitoring by TLC.

  • After the reaction is complete, quench by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Visualizations

Troubleshooting Logic for Low Product Yield

low_yield_troubleshooting start Low or No Product Yield check_sm Check Starting Material Integrity (TLC, NMR) start->check_sm sm_ok Starting Material OK check_sm->sm_ok sm_degraded Degraded Starting Material check_sm->sm_degraded Degradation observed check_reaction Analyze Reaction Conditions sm_ok->check_reaction No degradation solution_sm Solution: - Use fresh/purified starting material - Consider in-situ generation or  protecting group strategy sm_degraded->solution_sm incomplete Incomplete Reaction? check_reaction->incomplete solution_incomplete Solution: - Increase reaction time - Cautiously increase temperature - Check reagent stoichiometry incomplete->solution_incomplete Yes reagent_issue Inefficient Reagent? incomplete->reagent_issue No solution_reagent Solution: - Use freshly prepared reagent - Consider a more reactive  formylating agent reagent_issue->solution_reagent Yes

Caption: Troubleshooting workflow for low product yield.

Decision Pathway for Formylation Strategy

formylation_strategy start Select Formylation Strategy for 2-Amino-4-chlorothiazole selectivity_needed Is C5-Selectivity Critical? start->selectivity_needed protecting_group_path Protecting Group Strategy selectivity_needed->protecting_group_path Yes direct_formylation_path Direct Formylation (Risk of Mixture) selectivity_needed->direct_formylation_path No / Willing to separate isomers boc_protect 1. Boc Protection of Amino Group protecting_group_path->boc_protect formylate 2. Formylation (e.g., Vilsmeier-Haack) boc_protect->formylate deprotect 3. Deprotection of Boc Group formylate->deprotect vilsmeier Vilsmeier-Haack direct_formylation_path->vilsmeier acetic_formic Acetic Formic Anhydride direct_formylation_path->acetic_formic purify Extensive Purification Required (Column Chromatography) vilsmeier->purify acetic_formic->purify

Caption: Decision tree for selecting a formylation strategy.

References

preventing decomposition of 2-Amino-4-chlorothiazole-5-carbaldehyde during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-4-chlorothiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups on this compound and how do they influence its reactivity?

A1: this compound has three key functional groups that determine its reactivity and potential for decomposition:

  • 2-Amino Group: The primary amino group at the C2 position is nucleophilic and can react with various electrophiles.[1][2] The exocyclic nitrogen atom is often the more reactive center, especially when reacting with unsaturated electrophiles under mild conditions.[2]

  • 4-Chloro Group: The chlorine atom at the C4 position makes this position susceptible to nucleophilic substitution, although this typically requires strong nucleophiles or activation of the ring.

  • 5-Carbaldehyde Group: The aldehyde group at the C5 position is electrophilic and can undergo reactions typical of aldehydes, such as nucleophilic addition and oxidation. Aldehydes can be unstable in both acidic and basic media.[3]

Q2: What are the common signs of decomposition of this compound in a reaction?

A2: Decomposition can be indicated by:

  • A significant color change in the reaction mixture, often to a dark brown or black tar-like substance.

  • The formation of unexpected side products, as observed by TLC, LC-MS, or NMR.

  • A lower than expected yield of the desired product.

  • The complete disappearance of the starting material without the formation of the desired product.

Q3: How should this compound be handled and stored to minimize decomposition?

A3: To ensure stability, it is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to strong acids, bases, and oxidizing agents during storage.

Troubleshooting Guide

The following table outlines potential decomposition pathways and provides strategies to mitigate them during your experiments.

Observed Issue Potential Cause of Decomposition Suggested Prevention & Troubleshooting Steps
Low yield, multiple unidentified spots on TLC Reaction of the 2-amino group with electrophiles in the reaction mixture (e.g., starting materials, reagents, or intermediates). The exocyclic amino group is a reactive nucleophile.[2]1. Protect the amino group: Use a suitable protecting group such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). These can be removed later in the synthetic sequence. 2. Control stoichiometry: Use a precise stoichiometry of reagents to avoid excess electrophiles. 3. Lower reaction temperature: Running the reaction at a lower temperature can reduce the rate of side reactions.
Formation of a de-chlorinated byproduct Reductive dehalogenation of the 4-chloro group. This can be promoted by certain reducing agents or catalytic systems.1. Avoid harsh reducing agents: If a reduction is necessary elsewhere in the molecule, choose a milder reagent. 2. Screen catalysts: If using a catalyst (e.g., for a cross-coupling reaction), screen different ligands and metals to find conditions that do not promote dehalogenation.
Aldehyde group is lost or converted to a carboxylic acid Oxidation of the 5-carbaldehyde group. Aldehydes are prone to oxidation, which can be caused by air, oxidizing agents, or even some reaction conditions.1. Run reactions under an inert atmosphere: Use nitrogen or argon to prevent air oxidation. 2. Protect the aldehyde group: Convert the aldehyde to a more stable functional group, such as an acetal, which can be deprotected later. 3. Use purified, oxygen-free solvents.
Polymerization or formation of dark, insoluble material Self-reaction or polymerization, potentially initiated by acidic or basic conditions, or heat. The aldehyde and amino groups can potentially react with each other under certain conditions.1. Control pH: Maintain a neutral or near-neutral pH if possible. Use non-nucleophilic buffers if pH control is necessary. 2. Protect reactive groups: Protecting the amino and/or aldehyde groups can prevent self-reaction. 3. Maintain lower reaction temperatures.
Reaction with the thiazole ring itself Nucleophilic attack on the thiazole ring. The C2 position of the thiazole ring can be susceptible to nucleophilic attack.[4] While the amino group is present, direct attack on the ring is less likely but can be a possibility under certain conditions.1. Use non-nucleophilic bases and solvents where possible. 2. Protect the amino group to modulate the electron density of the ring.

Experimental Protocols

Protocol 1: Protection of the 2-Amino Group with a Boc Group

This protocol provides a general procedure for the protection of the amino group of this compound.

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM or THF.

    • Add triethylamine or DIPEA (1.2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel.

Protocol 2: Protection of the 5-Carbaldehyde Group as a Diethyl Acetal

This protocol describes a general method for the protection of the aldehyde functionality.

  • Materials:

    • This compound

    • Triethyl orthoformate

    • Ethanol (anhydrous)

    • Catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, PTSA)

  • Procedure:

    • Suspend this compound (1 equivalent) in anhydrous ethanol.

    • Add triethyl orthoformate (1.5 - 2 equivalents).

    • Add a catalytic amount of PTSA.

    • Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, cool to room temperature and neutralize the acid catalyst with a mild base (e.g., a few drops of triethylamine).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the protected product, which can be further purified by chromatography if necessary.

Visualizations

DecompositionPathways cluster_starting_material This compound cluster_decomposition Potential Decomposition Pathways A Starting Material B Amino Group Reaction (e.g., with electrophiles) A->B Unprotected Amino Group C Dehalogenation A->C Reducing Conditions D Aldehyde Oxidation/Reaction A->D Oxidizing Conditions E Polymerization A->E Harsh pH/ Heat

Caption: Potential decomposition pathways for this compound.

TroubleshootingLogic cluster_analysis Analysis of Side Products cluster_solutions Preventative Strategies Start Decomposition Observed Analysis Identify major side products (TLC, LC-MS, NMR) Start->Analysis ProtectNH2 Protect Amino Group (e.g., Boc) Analysis->ProtectNH2 Side reactions at amino group ProtectCHO Protect Aldehyde Group (e.g., Acetal) Analysis->ProtectCHO Side reactions at aldehyde ControlConditions Control Reaction Conditions (Temp, pH, Atmosphere) Analysis->ControlConditions General degradation/ polymerization ReagentChoice Optimize Reagents (Avoid harsh conditions) Analysis->ReagentChoice Dehalogenation or other specific side reactions

Caption: A logical workflow for troubleshooting the decomposition of the title compound.

References

troubleshooting guide for reactions with 2-Amino-4-chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-chlorothiazole-5-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The molecule has three primary reactive sites:

  • The Aldehyde Group (-CHO): Susceptible to nucleophilic attack and condensation reactions.

  • The 2-Amino Group (-NH2): Can act as a nucleophile in reactions such as acylation, sulfonylation, and Schiff base formation.

  • The Chlorine Atom (-Cl): Can be displaced via nucleophilic aromatic substitution (SNAr).

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the compound at 2-8°C, protected from light and moisture, to prevent degradation.

Q3: What are some common solvents for reactions involving this compound?

A3: Common solvents include ethanol, methanol, dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile. The choice of solvent will depend on the specific reaction being performed.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound. Staining with potassium permanganate or visualization under UV light can be used to identify spots.

Troubleshooting Guides

Category 1: Reactions Involving the Aldehyde Group (e.g., Knoevenagel Condensation, Schiff Base Formation)

Problem 1: Low or no product yield in a Knoevenagel condensation.

  • Possible Cause 1: Inactive catalyst.

    • Solution: Use a fresh, anhydrous weak base catalyst such as piperidine or pyridine.

  • Possible Cause 2: Unfavorable reaction equilibrium.

    • Solution: Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.

  • Possible Cause 3: Steric hindrance.

    • Solution: Increase the reaction temperature or use a less sterically hindered active methylene compound if possible.

Problem 2: Formation of multiple products in a Schiff base reaction.

  • Possible Cause 1: Self-condensation of the aldehyde.

    • Solution: Add the amine reactant to the reaction mixture before adding the catalyst. Use a mild catalyst and maintain a moderate reaction temperature.

  • Possible Cause 2: Reaction with the 2-amino group of another molecule.

    • Solution: Use a 1:1 stoichiometry of the aldehyde and the primary amine. Slowly add the aldehyde to a solution of the amine.

Category 2: Reactions Involving the 2-Amino Group (e.g., Acylation)

Problem 3: Low yield during acylation of the 2-amino group.

  • Possible Cause 1: Deactivation of the amino group.

    • Solution: The 2-amino group on the thiazole ring can be less nucleophilic than a typical aniline. Use a more reactive acylating agent (e.g., acyl chloride or anhydride) and a suitable base (e.g., pyridine, triethylamine) to activate the amino group.

  • Possible Cause 2: Competing reaction at the aldehyde.

    • Solution: Protect the aldehyde group as an acetal before performing the acylation. Deprotect the aldehyde after the acylation is complete.

Category 3: Reactions Involving the 4-Chloro Group (Nucleophilic Aromatic Substitution)

Problem 4: The chlorine atom is not being displaced by the nucleophile.

  • Possible Cause 1: Insufficiently strong nucleophile.

    • Solution: Use a stronger nucleophile or more forcing reaction conditions (higher temperature, longer reaction time). The thiazole ring is electron-rich, which can make SNAr reactions challenging.[1][2]

  • Possible Cause 2: Poor solvent choice.

    • Solution: Use a polar aprotic solvent such as DMF or DMSO to facilitate the SNAr reaction.

Quantitative Data Summary

Reaction TypeReactantCatalyst/BaseSolventTemperature (°C)Typical Yield (%)Reference
Knoevenagel CondensationMalononitrilePiperidineEthanolReflux70-85[3]
Schiff Base FormationAnilineAcetic AcidEthanolReflux80-95[4]
AcylationAcetyl ChloridePyridineDCM0 - RT75-90[5]
Nucleophilic SubstitutionSodium Methoxide-DMF80-10060-75[1]

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile
  • To a solution of this compound (1 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Schiff Base Formation with Aniline
  • Dissolve this compound (1 mmol) in ethanol (15 mL).

  • Add aniline (1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-5 hours.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the solid product, wash with cold ethanol, and recrystallize from ethanol if necessary.

Protocol 3: Acylation with Acetyl Chloride
  • Dissolve this compound (1 mmol) in anhydrous dichloromethane (DCM) (10 mL) in a flask equipped with a nitrogen inlet.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (1.2 mmol) to the solution.

  • Slowly add acetyl chloride (1.1 mmol) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Reaction Pathways cluster_products Product Classes start 2-Amino-4-chlorothiazole- 5-carbaldehyde reaction1 Knoevenagel Condensation start->reaction1 Active Methylene Compound reaction2 Schiff Base Formation start->reaction2 Primary Amine reaction3 Acylation start->reaction3 Acylating Agent reaction4 Nucleophilic Substitution start->reaction4 Nucleophile product1 α,β-Unsaturated Product reaction1->product1 product2 Schiff Base (Imine) reaction2->product2 product3 Amide reaction3->product3 product4 Substituted Thiazole reaction4->product4

Caption: General reaction pathways for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Product Yield cause1 Poor Reactant Quality problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Side Reactions problem->cause3 cause4 Equilibrium Issues problem->cause4 solution1 Purify/Check Reactants cause1->solution1 solution2 Optimize Temperature, Solvent, Catalyst cause2->solution2 solution3 Adjust Stoichiometry, Addition Order cause3->solution3 solution4 Remove Byproducts (e.g., water) cause4->solution4

Caption: A logical workflow for troubleshooting low product yield in reactions.

References

Technical Support Center: Byproduct Analysis in 2-Amino-4-chlorothiazole-5-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 2-Amino-4-chlorothiazole-5-carbaldehyde. The following sections address common issues related to byproduct formation, offering insights into their identification and strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound via the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack formylation of 2-amino-4-chlorothiazole is the most common synthetic route. During this reaction, in addition to the desired product, two major byproducts are frequently observed. These arise from the Vilsmeier reagent reacting with the exocyclic amino group, which can be more nucleophilic than the C-5 position of the thiazole ring. The primary byproducts are:

  • N-formylation product: N-(4-chloro-5-formylthiazol-2-yl)formamide

  • Formimidamide byproduct: N,N-dimethyl-N'-(4-chloro-5-formylthiazol-2-yl)formimidamide

Under harsh reaction conditions, diformylation can also occur.

Q2: What reaction conditions favor the formation of these byproducts?

A2: Several factors can influence the product distribution in the Vilsmeier-Haack reaction:

  • Temperature: Higher reaction temperatures tend to favor the formation of the N,N-dimethylformimidamide byproduct as the nucleophilicity of the exocyclic amino group is enhanced.

  • Stoichiometry of Reagents: An excess of the Vilsmeier reagent (formed from POCl₃ and DMF) can lead to a higher proportion of byproducts, as it increases the likelihood of reaction at the more nucleophilic amino group.

  • Order of Addition: The method of reagent addition can impact the outcome. Slowly adding the 2-amino-4-chlorothiazole solution to the pre-formed Vilsmeier reagent at low temperatures is a common strategy to control the reaction.

Q3: How can I minimize the formation of byproducts in my reaction?

A3: To favor the desired C-5 formylation and minimize byproduct formation, consider the following strategies:

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature.

  • Stoichiometric Control: Carefully control the molar ratios of 2-amino-4-chlorothiazole to the Vilsmeier reagent. A 1:1 to 1:1.2 ratio is a good starting point for optimization.

  • Slow Addition: Add the thiazole substrate slowly to the pre-formed Vilsmeier reagent to maintain a low concentration of the nucleophile.

  • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, as the Vilsmeier reagent is moisture-sensitive. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and analysis of this compound.

Problem Potential Cause Suggested Solution
Low yield of the desired aldehyde Reaction temperature is too low, leading to an incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists, consider extending the reaction time or slightly increasing the temperature.
Moisture contamination quenching the Vilsmeier reagent.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere with anhydrous solvents.
High percentage of N-formyl or formimidamide byproducts The reaction temperature is too high, favoring reaction at the amino group.Lower the reaction temperature significantly. Reactions are often performed at 0°C to control selectivity.
An excess of the Vilsmeier reagent was used.Use a stoichiometric amount or only a slight excess (up to 1.2 equivalents) of the Vilsmeier reagent.
Multiple unidentified spots on TLC Decomposition of starting material or product.Ensure anhydrous conditions and an inert atmosphere. The Vilsmeier reagent is highly reactive and can cause degradation if not controlled.
Complex side reactions are occurring.Re-evaluate the reaction conditions, focusing on lower temperatures and controlled stoichiometry. Consider purification of the starting 2-amino-4-chlorothiazole.
Difficulty in purifying the product Byproducts have similar polarity to the desired product.Employ column chromatography with a carefully selected solvent system. Gradient elution may be necessary to achieve good separation. Recrystallization can also be an effective purification method if a suitable solvent is found.

Data Presentation

While specific quantitative data for byproduct distribution in the synthesis of this compound is not extensively available in published literature, the following table provides an illustrative example of how reaction conditions can influence product distribution, based on general principles of the Vilsmeier-Haack reaction on similar substrates.

Table 1: Illustrative Product Distribution in the Vilsmeier-Haack Reaction of 2-Amino-4-chlorothiazole

Entry Temperature (°C) Equivalents of Vilsmeier Reagent This compound (%) N-formyl byproduct (%) Formimidamide byproduct (%)
101.1751510
2251.1602515
3501.1403030
4251.5503020
5252.0353530

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate general trends.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of 2-aminothiazoles.

Materials:

  • 2-Amino-4-chlorothiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature is maintained below 10°C. Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-amino-4-chlorothiazole (1 equivalent) in anhydrous DCM. Slowly add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Monitor the reaction progress by TLC. Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: HPLC-UV Analysis of Reaction Mixture

This is a general method and may require optimization for specific instrumentation and separation requirements.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Byproduct_Formation_Pathway cluster_reactants Reactants cluster_products Products and Byproducts 2_Amino_4_chlorothiazole 2-Amino-4-chlorothiazole Desired_Product This compound 2_Amino_4_chlorothiazole->Desired_Product C-5 Formylation (Desired Pathway) N_Formyl_Byproduct N-formyl byproduct 2_Amino_4_chlorothiazole->N_Formyl_Byproduct N-Formylation (Side Reaction) Formimidamide_Byproduct Formimidamide byproduct 2_Amino_4_chlorothiazole->Formimidamide_Byproduct Reaction at Amino Group (Side Reaction) Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Desired_Product Vilsmeier_Reagent->N_Formyl_Byproduct Vilsmeier_Reagent->Formimidamide_Byproduct

Caption: Reaction pathways in the Vilsmeier-Haack formylation.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Low_Yield Low Yield? Start->Low_Yield High_Byproducts High Byproducts? Low_Yield->High_Byproducts No Check_Temp Increase Temperature or Time Low_Yield->Check_Temp Yes Check_Moisture Ensure Anhydrous Conditions Low_Yield->Check_Moisture Yes Lower_Temp Lower Reaction Temperature High_Byproducts->Lower_Temp Yes Check_Stoichiometry Adjust Stoichiometry High_Byproducts->Check_Stoichiometry Yes Purification Optimize Purification High_Byproducts->Purification No Check_Temp->High_Byproducts Check_Moisture->High_Byproducts Lower_Temp->Purification Check_Stoichiometry->Purification

Caption: A troubleshooting workflow for reaction optimization.

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde and 2-aminothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. This guide provides a detailed comparison of two key thiazole-based intermediates: 2-Amino-4-chlorothiazole-5-carbaldehyde and its non-chlorinated analog, 2-aminothiazole-5-carbaldehyde. We present a comprehensive analysis of their synthesis, reactivity, and potential applications, supported by experimental data and detailed protocols.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a formyl group at the 5-position and a chloro substituent at the 4-position significantly influences the molecule's reactivity and synthetic utility, offering distinct advantages for various applications.

Synthesis of 2-aminothiazole-5-carbaldehyde

The most common and efficient method for the synthesis of 2-aminothiazole-5-carbaldehyde is the Vilsmeier-Haack formylation of commercially available 2-aminothiazole. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to achieve electrophilic aromatic substitution on the electron-rich thiazole ring.

dot

Caption: Synthetic workflow for 2-aminothiazole-5-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Aminothiazole

Materials:

  • 2-Aminothiazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a three-neck round-bottom flask, cool DMF in an ice bath to 0 °C. Slowly add POCl₃ (1.6 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Reaction with 2-Aminothiazole: Dissolve 2-aminothiazole (1.0 equivalent) in DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up and Isolation: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with DCM, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data:

ParameterValue
Typical Yield 75-85%
Purity (recrystallized) >98%
Reaction Time 5-7 hours
Reaction Temperature 0 °C to Reflux (~40-45°C)

Side Reactions: A common side reaction is the formation of N,N-dimethyl-N'-(thiazol-2-yl)formimidamide, where the Vilsmeier reagent reacts with the exocyclic amino group.[1] Lowering the reaction temperature can often increase the selectivity for C-5 formylation.[1]

Synthesis of this compound

The synthesis of this compound is less commonly reported via direct formylation of 2-amino-4-chlorothiazole. A more established route involves a two-step process starting from 2,4-thiazolidinedione.

dot

Caption: Two-step synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde

This step involves the Vilsmeier-Haack reaction of 2,4-thiazolidinedione.

Materials:

  • 2,4-Thiazolidinedione

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Add DMF dropwise to POCl₃ while cooling (0-20 °C).

  • Add 2,4-thiazolidinedione to the mixture.

  • Heat the reaction mixture at reflux (around 110-120 °C) until the evolution of hydrogen chloride gas ceases (typically 1-10 hours).

  • Perform a hydrolytic work-up to isolate the product.

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chlorine atom at the C2 position with an amino group. An improved method utilizes a secondary amine in the presence of a weak base.

Materials:

  • 2,4-Dichloro-5-thiazolecarboxaldehyde

  • Secondary amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • Dissolve 2,4-dichloro-5-thiazolecarboxaldehyde in acetonitrile.

  • Add potassium carbonate and the secondary amine.

  • Stir the reaction mixture at room temperature.

  • Isolate and purify the product using standard techniques.

Quantitative Data (for the two-step synthesis):

ParameterStep 1Step 2 (example with morpholine)
Typical Yield Good yields reportedHigh yields reported
Reaction Time 1-10 hoursTypically a few hours
Reaction Temperature Reflux (110-120 °C)Room temperature

Comparative Analysis of Synthetic Routes

Feature2-aminothiazole-5-carbaldehyde (Direct Formylation)This compound (Two-Step Synthesis)
Starting Material 2-Aminothiazole (readily available)2,4-Thiazolidinedione (readily available)
Number of Steps OneTwo
Reaction Conditions Milder (0 °C to reflux)Harsher in Step 1 (high reflux temperature)
Overall Simplicity SimplerMore complex
Potential for Side Reactions N-formylationPotential for side reactions in both steps

Reactivity and Synthetic Applications

The presence of the C4-chloro substituent in this compound significantly alters its reactivity compared to the non-chlorinated analog.

  • Nucleophilic Aromatic Substitution: The chloro group at the C4 position is susceptible to nucleophilic displacement, allowing for the introduction of various substituents at this position. This provides a synthetic handle for further diversification of the molecule.

  • Aldehyde Reactivity: Both molecules possess a reactive aldehyde group at the C5 position, which can participate in a wide range of chemical transformations, including:

    • Reductive amination to form secondary amines.

    • Wittig reactions to generate alkenes.

    • Condensation reactions with active methylene compounds.

    • Oxidation to a carboxylic acid.

    • Formation of Schiff bases.

The electron-withdrawing nature of the chloro group in this compound may influence the reactivity of the adjacent aldehyde group, potentially making it more susceptible to nucleophilic attack.

Conclusion

Both this compound and 2-aminothiazole-5-carbaldehyde are valuable building blocks in organic synthesis, particularly for the development of new pharmaceuticals.

  • 2-aminothiazole-5-carbaldehyde is readily accessible in a single step from 2-aminothiazole with good yields, making it a cost-effective and straightforward choice for many applications.

  • This compound , while requiring a two-step synthesis, offers the significant advantage of a reactive chloro group at the C4 position. This allows for further functionalization and the creation of more complex and diverse molecular architectures.

The choice between these two intermediates will ultimately depend on the specific synthetic strategy and the desired final product. For syntheses requiring a simple 2-aminothiazole-5-carbaldehyde core, the direct formylation of 2-aminothiazole is the preferred method. However, when the introduction of substituents at the C4 position is desired, the two-step synthesis of this compound provides a versatile and powerful platform for drug discovery and development.

References

A Comparative Guide to the Reactivity of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the thiazole ring is a foundational heterocyclic scaffold. Its prevalence in numerous pharmacologically active compounds stems from its unique electronic properties and the tunable reactivity of its core. This guide provides an objective comparison of the reactivity of substituted thiazoles, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics and functional molecules.

Fundamentals of Thiazole Reactivity

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. This arrangement results in a π-electron deficient system, which significantly influences its chemical behavior.[1][2][3] The electron density across the ring is not uniform; the C2 position is the most electron-deficient, the C4 position is nearly neutral, and the C5 position is comparatively electron-rich.[1] This electronic distribution dictates the regioselectivity of various chemical reactions.

  • Electrophilic Substitution: Due to the overall electron-deficient nature of the ring, thiazoles are generally resistant to electrophilic attack unless activated by electron-donating groups.[4] When such reactions do occur, they overwhelmingly favor the C5 position, which has the highest electron density.[1][5]

  • Nucleophilic Substitution: The C2 position is highly susceptible to nucleophilic attack due to its electron-deficient character.[1] Halogens at the C2 position are readily displaced by nucleophiles.

  • Deprotonation: The proton at the C2 position is the most acidic on the thiazole ring.[2][5] Strong bases, such as organolithium compounds, can readily deprotonate this position, creating a nucleophilic center that can react with various electrophiles.[1][5]

The introduction of substituents at the C2, C4, or C5 positions can dramatically alter this inherent reactivity, providing a powerful tool for chemical synthesis and drug design.

The Influence of Substituents on Reactivity

The electronic nature of substituents on the thiazole ring modulates its reactivity by either donating or withdrawing electron density, thereby influencing the ease and site of chemical reactions.

Electron-donating groups (e.g., -NH₂, -OH, -OR, -CH₃) increase the electron density of the thiazole ring, enhancing its nucleophilicity.[6] This "activation" makes the ring more susceptible to electrophilic substitution.

  • Effect on Electrophilic Substitution: EDGs, particularly at the C2 position, strongly activate the C5 position for electrophilic attack, allowing reactions like halogenation and nitration to proceed under milder conditions.[1]

  • Effect on Basicity: The presence of an EDG anywhere on the ring increases the basicity of the thiazole.[6]

Electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -COOR) decrease the electron density of the thiazole ring, making it more "electron-deficient."

  • Effect on Electrophilic Substitution: EWGs deactivate the ring towards electrophilic substitution.

  • Effect on Nucleophilic Attack: While deactivating the ring to electrophiles, EWGs can make it more susceptible to nucleophilic attack.

  • Effect on C2-Proton Acidity: EWGs significantly increase the acidity of the C2-proton, facilitating its removal by even moderately strong bases. This is because the EWG helps to stabilize the resulting negative charge on the C2 carbon.[7]

Comparative Reactivity Data

The following tables summarize the qualitative and quantitative effects of various substituents on the reactivity of the thiazole ring in key chemical transformations.

Table 1: Qualitative Comparison of Electrophilic Substitution Reactivity

Substituent at C2Substituent TypeReactivity towards Electrophiles (at C5)Representative Reaction Conditions
-H (Unsubstituted)NeutralLowHarsh conditions often required
-CH₃Electron-DonatingHighMild conditions
-NH₂Strong Electron-DonatingVery HighVery mild conditions
-NO₂Strong Electron-WithdrawingVery LowReaction often does not proceed
-ClWeak Electron-WithdrawingLowForcing conditions may be needed

Table 2: Quantitative Comparison of C2-Proton Acidity

SubstituentpKa of C2-HComments
Unsubstituted Thiazole~25Requires strong bases like n-BuLi for deprotonation.
2-PhenylthiazoleLower than unsubstitutedPhenyl group is weakly withdrawing.
2-BromothiazoleSignificantly LowerThe inductive effect of bromine increases acidity.
Thiazolium Salts12-15Quaternization of the ring nitrogen dramatically increases C2-H acidity.

Note: Specific pKa values can vary based on solvent and experimental conditions. This table provides a general trend.

Table 3: Reactivity in Halogenation Reactions

SubstrateHalogenating AgentPosition of SubstitutionRelative Rate
ThiazoleI₂ / Cl₂-Slow
2-AminothiazoleBr₂ in Acetic AcidC5Fast
2-Methyl-4-phenylthiazoleBr₂ in CCl₄C5Moderate
PyrazoleI₂ / Cl₂-Faster than Thiazole

Data from comparative kinetic studies indicate that thiazoles are generally less reactive towards electrophilic halogenation than other five-membered heterocycles like pyrazole.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for a common synthesis of substituted thiazoles and a method for quantitatively comparing their reactivity.

This is one of the most fundamental and widely used methods for synthesizing substituted thiazoles.[9]

Reaction: Synthesis of 2-amino-4-phenylthiazole.

Materials:

  • α-Bromoacetophenone

  • Thiourea

  • Ethanol (95%)

  • Sodium Bicarbonate

Procedure:

  • Dissolve thiourea (1.0 eq) in 50 mL of refluxing ethanol.

  • To the refluxing solution, add a solution of α-bromoacetophenone (1.0 eq) in 20 mL of ethanol dropwise over 15 minutes.

  • Continue refluxing the mixture for 2 hours. A precipitate will form.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the precipitated solid (2-amino-4-phenylthiazole hydrobromide) by vacuum filtration and wash with cold ethanol.

  • To obtain the free base, suspend the hydrobromide salt in water and add a saturated solution of sodium bicarbonate until the mixture is alkaline (pH ~8).

  • Collect the resulting solid by vacuum filtration, wash with water, and dry to yield 2-amino-4-phenylthiazole.

This protocol allows for the direct comparison of the reactivity of two different substituted thiazoles towards an electrophile.

Materials:

  • Substituted Thiazole A

  • Substituted Thiazole B

  • N-Bromosuccinimide (NBS) as the electrophile

  • Internal Standard (e.g., dodecane)

  • Acetonitrile (solvent)

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

  • Prepare a stock solution in acetonitrile containing equimolar amounts (e.g., 0.1 M) of Thiazole A, Thiazole B, and the internal standard.

  • In a separate vial, prepare a solution of NBS (0.05 M) in acetonitrile. This ensures the thiazoles are in excess.

  • At time t=0, add a specific volume of the NBS solution to the thiazole stock solution with vigorous stirring.

  • At predetermined time intervals (e.g., 1, 5, 15, 30 minutes), withdraw a small aliquot of the reaction mixture and immediately quench it with a solution of sodium thiosulfate to consume any remaining NBS.

  • Analyze the quenched aliquots by GC-MS.

  • By comparing the rate of consumption of Thiazole A versus Thiazole B relative to the constant concentration of the internal standard, their relative reactivity can be determined.

Visualizing Reactivity and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex chemical concepts and workflows.

Thiazole_Reactivity cluster_thiazole Thiazole Ring Reactivity cluster_electrophile Electrophilic Attack cluster_nucleophile Nucleophilic Attack / Deprotonation thiazole_img E_plus Electrophile (E+) E_plus->thiazole_img Favors C5 (Electron-Rich Site) Nu_minus Nucleophile (Nu-) Nu_minus->thiazole_img Favors C2 (Electron-Deficient Site) Base Strong Base (B-) Base->thiazole_img Deprotonates C2-H (Most Acidic Proton)

Caption: General reactivity map of the unsubstituted thiazole ring.

Hantzsch_Workflow start Start step1 Dissolve Thiourea in Refluxing Ethanol start->step1 step2 Add α-Halo Ketone Solution Dropwise step1->step2 step3 Reflux for 2 Hours (Cyclization Occurs) step2->step3 step4 Cool Reaction Mixture & Collect Precipitate step3->step4 step5 Neutralize with Base (e.g., NaHCO3) step4->step5 step6 Filter, Wash, and Dry Final Product step5->step6 end End: Purified Substituted Thiazole step6->end

Caption: Experimental workflow for the Hantzsch thiazole synthesis.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway in Cancer ATP ATP Kinase Protein Kinase (e.g., VEGFR-2) ATP->Kinase Binds to Active Site Substrate Substrate Protein Kinase->Substrate Catalyzes Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate PO4³⁻ Cell_Signal Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Cell_Signal Thiazole_Inhibitor Substituted Thiazole (Kinase Inhibitor) Thiazole_Inhibitor->Kinase Competitively Binds & Inhibits

Caption: Inhibition of a protein kinase signaling pathway by a substituted thiazole derivative.[10][11]

References

Comparative Analysis of the Biological Activities of 2-Amino-4-chlorothiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-chlorothiazole-5-carbaldehyde scaffold is a versatile building block in medicinal chemistry, offering a reactive aldehyde group that serves as a key handle for the synthesis of a diverse array of heterocyclic derivatives. These derivatives have garnered significant interest for their potential as therapeutic agents, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an objective comparison of the performance of various derivatives synthesized from this core structure, supported by experimental data and detailed methodologies to aid in further research and drug development endeavors.

Anticancer Activity

Derivatives of 2-amino-4-chlorothiazole have been explored for their cytotoxic effects against various cancer cell lines. A common synthetic strategy involves the condensation of the 5-carbaldehyde group to form fused pyrimidine ring systems, such as thiazolo[4,5-d]pyrimidines.

Quantitative Data Summary: Anticancer Activity
Derivative ClassCompoundCancer Cell LineIC50/EC50 (µM)Reference CompoundReference Compound IC50/EC50 (µM)
2-Amino-4-chloro-pyrimidineDerivative 6 (with bromophenyl piperazine moiety)HCT116 (Colon)89.24 ± 1.36Doxorubicin2
MCF7 (Breast)89.37 ± 1.17Doxorubicin0.98
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)NCI-60 PanelMean Log GI50: -5.66--
Leukemia (CCRF-CEM)Growth %: -51.41--
NS Lung (NCI-H522)Growth %: -67.57--
Colon (SW620)Growth %: -63.05--
Melanoma (SK-MEL-28)Growth %: -62.53--
Renal (UO-31)Growth %: -82.97--

Note: A negative growth percentage indicates cell killing. Data is extracted from published studies.[1][2][3][4]

Antimicrobial and Anti-inflammatory Activities

While the 2-aminothiazole core is known for its antimicrobial and anti-inflammatory potential, specific data for derivatives of this compound is less prevalent in publicly available literature. However, related 2-aminothiazole derivatives have shown promising results. For instance, Schiff bases derived from 2-aminothiazoles have demonstrated antimicrobial activity.[5][6][7] Similarly, various benzothiazole derivatives have been investigated for their in vivo anti-inflammatory and analgesic effects.[8][9] Further research is warranted to explore these activities in derivatives synthesized specifically from the this compound scaffold.

Experimental Protocols

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT116, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The EC50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[3]

Visualizations

Experimental Workflow for In Vitro Anticancer Screening

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Cancer Cell Culture (e.g., HCT116, MCF7) start->culture seed Seed Cells in 96-well Plates culture->seed prepare_compounds Prepare Stock Solutions of Test Derivatives seed->prepare_compounds treat_cells Treat Cells with Various Concentrations seed->treat_cells prepare_compounds->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance (Microplate Reader) solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine EC50/IC50 Values calculate_viability->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for evaluating the in vitro anticancer activity of synthesized derivatives using the MTT assay.

Illustrative Signaling Pathway: Apoptosis Induction

While the precise mechanisms of action for these specific derivatives are still under investigation, many anticancer agents exert their effects by inducing apoptosis (programmed cell death). Below is a generalized diagram of a potential apoptosis induction pathway that could be investigated for these compounds.

apoptosis_pathway cluster_caspase Caspase Cascade compound 2-Amino-4-chlorothiazole Derivative cell Cancer Cell compound->cell receptor Cellular Target (e.g., Kinase, DNA) cell->receptor interacts with dna_damage DNA Damage receptor->dna_damage induces caspase_activation Caspase Activation (e.g., Caspase-3, -9) parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cytochrome_c Cytochrome c Release (from Mitochondria) bax->cytochrome_c bcl2->cytochrome_c cytochrome_c->caspase_activation

Caption: A potential signaling pathway for apoptosis induction by anticancer compounds.

References

Unveiling the Molecular Architecture: A Comparative Spectroscopic Guide to 2-Amino-4-chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparative analysis of the spectroscopic data for 2-Amino-4-chlorothiazole-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical agents. By examining predicted and experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document serves as a practical tool for the verification of its chemical structure against potential synthetic alternatives.

The structural integrity of this compound is critical for its intended downstream applications. Spectroscopic analysis provides a definitive fingerprint of the molecule, allowing for unambiguous identification and differentiation from related structures. This guide will delve into the characteristic spectral signatures of this compound and compare them with those of similar 2-aminothiazole derivatives.

Comparative Spectroscopic Data

To facilitate a clear comparison, the expected and observed spectroscopic data for this compound are summarized below, alongside data for relevant comparative compounds.

Table 1: FT-IR Spectroscopic Data Comparison
Functional GroupThis compound (Predicted/Observed)2-Amino-5-formylthiazole (Comparative)2-Amino-4-methylthiazole (Comparative)Characteristic Wavenumber (cm⁻¹)
N-H Stretch (Amino)~3400-3200 (broad)~3400-3200 (broad)~3450-3250 (broad)Indicates the presence of the primary amine group.
C-H Stretch (Aldehyde)~2850, ~2750~2860, ~2760-Two distinct peaks characteristic of the aldehydic C-H bond.
C=O Stretch (Aldehyde)~1670-1690~1660-1680-Strong absorption due to the carbonyl group of the aldehyde.
C=N Stretch (Thiazole)~1620-1640~1610-1630~1630-1650Characteristic of the endocyclic carbon-nitrogen double bond.
C=C Stretch (Thiazole)~1500-1550~1520-1560~1540-1580Aromatic-like carbon-carbon double bond stretching in the ring.
C-Cl Stretch~700-800--Indicates the presence of the chloro substituent.
Table 2: ¹H NMR Spectroscopic Data Comparison (Predicted Chemical Shifts, δ in ppm)
ProtonThis compound2-Amino-5-formylthiazole2-AminothiazoleRationale for Chemical Shift
-CHO (Aldehyde)9.5 - 10.09.7 - 10.2-Highly deshielded proton due to the electronegativity of the carbonyl oxygen and anisotropic effects.
-NH₂ (Amino)7.0 - 8.0 (broad)7.2 - 8.2 (broad)6.5 - 7.5 (broad)Chemical shift can vary with solvent and concentration; often appears as a broad singlet.
Thiazole Ring Proton-7.5 - 7.86.5 - 7.2The absence of a proton at the 5-position in the target molecule is a key distinguishing feature.
Table 3: ¹³C NMR Spectroscopic Data Comparison (Predicted Chemical Shifts, δ in ppm)
CarbonThis compound2-Amino-5-formylthiazole2-AminothiazoleRationale for Chemical Shift
C=O (Aldehyde)180 - 190182 - 192-Characteristic downfield shift for a carbonyl carbon.
C2 (C-NH₂)168 - 175170 - 178165 - 172Carbon attached to the amino group.
C4 (C-Cl)145 - 155-135 - 142 (C-H)Deshielded by the electronegative chlorine atom.
C5 (C-CHO)120 - 130125 - 135105 - 115 (C-H)Carbon bearing the aldehyde group.
Table 4: Mass Spectrometry Data
CompoundMolecular Ion (M⁺) Peak (m/z)Key Fragmentation Patterns
This compound162/164 (approx. 3:1 ratio)Loss of CO, loss of HCl, fragmentation of the thiazole ring. The isotopic pattern of chlorine is a key identifier.
2-Amino-5-formylthiazole128Loss of CO, loss of HCN.
2-Aminothiazole100Fragmentation of the thiazole ring, loss of HCN.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: A standard proton NMR spectrum is acquired.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

  • Analysis: The chemical shifts (δ), multiplicity, and integration of the signals are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or gas chromatography inlet.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

  • Analysis: The molecular ion peak is used to determine the molecular weight, and the fragmentation pattern provides information about the structure of the molecule. The isotopic distribution for chlorine-containing fragments is a critical diagnostic tool.

Visualization of the Analytical Workflow

The logical flow of the spectroscopic analysis for the structural confirmation of this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesized Compound FTIR FT-IR Spectroscopy Synthesis->FTIR NMR NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS FTIR_Data Functional Groups Identified (N-H, C=O, C-Cl) FTIR->FTIR_Data NMR_Data Proton & Carbon Environment (Aldehyde, Amine, Thiazole Core) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation (M+ at 162/164, loss of CO, HCl) MS->MS_Data Confirmation Structural Confirmation of This compound FTIR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic structural confirmation of this compound.

Validating Novel Compounds from 2-Amino-4-chlorothiazole-5-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the structure and potential biological activity of novel compounds synthesized from the versatile starting material, 2-Amino-4-chlorothiazole-5-carbaldehyde. By leveraging established synthetic routes and comparing predicted outcomes with experimental data from analogous 2-aminothiazole derivatives, researchers can streamline the early-stage drug discovery process. This document outlines key experimental protocols, presents comparative biological data for related compounds, and visualizes potential reaction pathways and biological mechanisms.

I. Synthetic Pathways and Structural Validation

Novel compounds derived from this compound can be synthesized through several established reaction pathways, primarily targeting the aldehyde and amino functional groups. Two common and effective routes are the formation of Schiff bases and the synthesis of pyrimidine derivatives.

Synthesis of Schiff Base Derivatives

The condensation reaction of the aldehyde group in this compound with various primary amines yields Schiff bases (imines). This reaction is a cornerstone in the synthesis of biologically active molecules.

Experimental Protocol: General Procedure for Schiff Base Synthesis

  • Dissolve equimolar quantities of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.[1]

  • Add a few drops of a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, which may induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure Schiff base derivative.[1]

Structural Validation:

The synthesized Schiff bases should be characterized using standard spectroscopic methods:

  • FT-IR: Look for the appearance of a characteristic C=N stretching band (around 1600-1650 cm⁻¹) and the disappearance of the C=O stretching band of the aldehyde.

  • ¹H NMR: Confirm the formation of the imine proton (-N=CH-) signal (typically a singlet between δ 8-9 ppm) and the presence of signals corresponding to both the thiazole and the amine precursors.

  • Mass Spectrometry: Determine the molecular weight of the new compound to confirm the expected structure.

Schiff_Base_Synthesis reactant1 2-Amino-4-chlorothiazole- 5-carbaldehyde product Schiff Base Derivative reactant1->product + R-NH2 - H2O reactant2 Primary Amine (R-NH2) reactant2->product Pyrimidine_Synthesis start 2-Amino-4-chlorothiazole- 5-carbaldehyde intermediate Intermediate start->intermediate + reagent1 Active Methylene Compound reagent1->intermediate reagent2 Guanidine/Thiourea Derivative product Pyrimidine Derivative reagent2->product intermediate->product + Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor src Src Kinase receptor->src downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) src->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Novel 2-Aminothiazole Derivative inhibitor->src

References

comparative study of kinase inhibitors derived from different thiazole scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Kinase Inhibitors Derived from Different Thiazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its versatility allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comparative overview of kinase inhibitors derived from different thiazole-based scaffolds, presenting their biological activities, underlying mechanisms, and the experimental protocols used for their evaluation. Several thiazole-based drugs are already established pharmaceuticals, highlighting the therapeutic potential of this structural class in oncology and beyond.[1][2]

Comparative Efficacy of Thiazole-Based Kinase Inhibitors

The inhibitory activities of various thiazole-derived compounds have been evaluated against a range of protein kinases and cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50), a key measure of inhibitor potency.

Inhibitors of Serine/Threonine Kinases
Thiazole ScaffoldCompoundTarget KinaseIC50Reference
Pyrimidine-ThiazoleCompound 25CDK90.64-2.01 µM (in various cancer cell lines)[4]
Thiazole-CarboxamideCompound 42GSK-3β0.29 ± 0.01 nM[2]
Thiazole-CarboxamideCompound 43GSK-3β1.1 ± 0.1 nM[2]
Thiazole with Phenyl Sulfonyl GroupCompound 40B-RAFV600E23.1 ± 1.2 nM[4]
Thiazole DerivativeCompound 37Wild-type B-RAF, CRAF19 nM[2]
Thiazole DerivativeCompound 37V600E-B-RAF39 nM[2]
Inhibitors of Tyrosine Kinases
Thiazole ScaffoldCompoundTarget Kinase/Cell LineIC50Reference
Thiazole/Thiadiazole CarboxamideCompound 51amc-MetPotent (specific value not provided)
Thiazole/Thiadiazole CarboxamideCompound 51fc-Met29.05 nM
Thieno-ThiazoleCompound 1EGFR, VEGFR-2, BRAFV600EPromising suppression (specific values not provided)[5]
Thieno-ThiazoleCompound 3cEGFR, VEGFR-2, BRAFV600EPromising suppression (specific values not provided)[5]
Imidazo[2,1-b]thiazoleCompound 39EGFR / HER20.153 µM / 0.108 µM[6]
Imidazo[2,1-b]thiazoleCompound 43EGFR / HER20.122 µM / 0.078 µM[6]
2-Aryl-5-methylthiazoleMultiple AnaloguesFGFR-1Low micromolar to nanomolar range
Inhibitors of the PI3K/AKT/mTOR Pathway
Thiazole ScaffoldCompoundCell LineIC50Reference
Thiazole DerivativeCompound 18A549, MCF-7, U-87 MG, HCT-1160.50–4.75 μM[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the context of this comparative study. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by these inhibitors and a typical workflow for their evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes ThiazoleInhibitor Thiazole-Based Inhibitor ThiazoleInhibitor->PI3K Inhibition ThiazoleInhibitor->AKT Inhibition ThiazoleInhibitor->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth, is often targeted by thiazole-based kinase inhibitors.

G cluster_discovery Discovery & Synthesis cluster_evaluation Biological Evaluation cluster_preclinical Preclinical Studies CompoundDesign Compound Design & Synthesis SAR Structure-Activity Relationship (SAR) CompoundDesign->SAR SAR->CompoundDesign KinaseAssay In Vitro Kinase Assay (IC50 Determination) SAR->KinaseAssay Lead Compounds CellAssay Cell-Based Assay (e.g., MTT for Viability) KinaseAssay->CellAssay WesternBlot Western Blot (Target Engagement) CellAssay->WesternBlot InVivo In Vivo Animal Models WesternBlot->InVivo Candidate Selection Tox Toxicology Studies InVivo->Tox

Caption: A generalized experimental workflow for the discovery and evaluation of novel kinase inhibitors.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the key experiments cited in the evaluation of the thiazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Prepare a stock solution of the kinase of interest in kinase buffer.

    • Prepare a stock solution of the substrate (e.g., a specific peptide or protein) in kinase buffer.

    • Prepare a stock solution of ATP, including a radiolabeled version (e.g., [γ-32P]ATP) for detection, in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.[7][8]

    • Prepare serial dilutions of the thiazole-based inhibitor in DMSO, then further dilute in kinase buffer.

  • Assay Procedure :

    • To a 96-well or 384-well plate, add the kinase solution.

    • Add the inhibitor solution at various concentrations (including a DMSO vehicle control).

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[8]

  • Detection and Data Analysis :

    • Stop the reaction (e.g., by adding a stop solution like EDTA).

    • Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-32P]ATP.

    • Quantify the radioactivity on the membrane using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a kinase inhibitor.

  • Cell Seeding :

    • Culture cancer cells in appropriate media and conditions.

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[9]

  • Compound Treatment :

    • Prepare serial dilutions of the thiazole-based inhibitor in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[2] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[2]

  • Solubilization and Measurement :

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

  • Data Analysis :

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot for Target Engagement

Western blotting is used to detect changes in the phosphorylation status of a target kinase or its downstream substrates, providing evidence of target engagement by the inhibitor within the cell.[1]

  • Cell Lysis and Protein Quantification :

    • Culture and treat cells with the kinase inhibitor as described for the MTT assay.

    • After treatment, wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer :

    • Denature equal amounts of protein from each sample by boiling in a loading buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting :

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-AKT).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • To ensure equal protein loading, re-probe the membrane with an antibody against the total form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).

  • Detection and Analysis :

    • Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • Quantify the band intensities to determine the relative levels of the phosphorylated protein in the treated versus control samples. A decrease in the phosphorylated protein in the presence of the inhibitor indicates target engagement.[1]

References

Assessing the Purity of Synthesized 2-Amino-4-chlorothiazole-5-carbaldehyde: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates like 2-Amino-4-chlorothiazole-5-carbaldehyde is a critical step that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this key heterocyclic aldehyde.

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for purity determination of non-volatile and thermally labile compounds, making it highly suitable for this compound. A reversed-phase HPLC method is typically employed for this analysis.

Typical Impurities: The synthesis of this compound can result in several process-related impurities. These may include unreacted starting materials, intermediates, and by-products from side reactions. For the purpose of this guide, we will consider the following potential impurities:

  • Impurity A: 2-Aminothiazole (Starting material)

  • Impurity B: N-(4-chlorothiazole-5-carbonyl)-2-amino-4-chlorothiazole-5-carbaldehyde (Dimerization by-product)

  • Impurity C: 2-Amino-4-chlorothiazole-5-carboxylic acid (Oxidation product)

Quantitative Data Summary

The following table summarizes representative data from a hypothetical HPLC analysis of a synthesized batch of this compound, comparing its performance with plausible alternative analytical methods.

Analytical MethodAnalyteRetention Time (min) / SignalPeak Area / Response% Area / Purity
HPLC-UV Impurity A2.5150000.5%
Impurity B8.2240000.8%
Product 5.1 2910000 98.0%
Impurity C3.8210000.7%
LC-MS/MS Product 5.11.2 x 10⁸ (counts)>99% (by MRM)
GC-MS Product 9.3 (as silyl derivative)8.5 x 10⁷ (counts)Not ideal for primary analysis
qNMR Product 9.85 ppm (aldehyde proton)Integral vs. Standard98.2% (absolute purity)

Comparison of Analytical Techniques

TechniquePrinciplePrimary Use for this AnalyteAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.Routine purity testing and quantification of impurities.Robust, reproducible, high-resolution for separating structurally similar impurities.May require derivatization for compounds without a UV chromophore; potential for co-elution.
LC-MS/MS HPLC separation followed by mass analysis of parent and fragment ions.Impurity identification and quantification at trace levels.High sensitivity and selectivity; provides structural information.Higher cost and complexity compared to HPLC-UV.
GC-MS Separation of volatile compounds followed by mass analysis.Analysis of volatile impurities or after derivatization of the analyte.Excellent for identifying volatile starting materials or solvents.Requires derivatization for non-volatile aldehydes; risk of thermal degradation.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without a specific reference standard for the analyte.Primary analytical method; provides structural confirmation; non-destructive.Lower sensitivity than chromatographic methods; requires a certified internal standard.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the purity assessment of this compound.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Orthophosphoric acid

    • This compound reference standard (if available) and test sample.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Orthophosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

    • Accurately weigh and dissolve the synthesized this compound in the diluent to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Alternative Method: Quantitative NMR (qNMR) for Absolute Purity

This protocol provides a method for determining the absolute purity of the synthesized compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents and Standards:

    • Deuterated solvent (e.g., DMSO-d6)

    • Certified internal standard (e.g., maleic acid) with a known purity.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the synthesized this compound and about 5 mg of the internal standard into a clean vial.

    • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Parameters:

    • Pulse Program: A standard quantitative pulse program with a sufficient relaxation delay (D1 > 5 times the longest T1 of interest).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Analysis:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the aldehyde proton) and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons, weights, and purity of the internal standard.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

Method_Selection start Purity Assessment Needed decision1 Routine QC or Impurity Profiling? start->decision1 hplc HPLC-UV decision1->hplc Routine decision2 Need Structural Info or Trace Analysis? decision1->decision2 Profiling end Method Selected hplc->end lcms LC-MS/MS decision2->lcms Yes decision3 Need Absolute Purity? decision2->decision3 No lcms->end decision3->hplc No qnmr qNMR decision3->qnmr Yes qnmr->end

The Strategic Advantage of 2-Amino-4-chlorothiazole-5-carbaldehyde in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug discovery, the choice of starting materials can significantly impact the efficiency and success of a research program. Among the myriad of heterocyclic building blocks, 2-Amino-4-chlorothiazole-5-carbaldehyde has emerged as a particularly advantageous scaffold. Its unique combination of functional groups offers remarkable versatility, enabling the rapid synthesis of diverse compound libraries and facilitating the exploration of structure-activity relationships (SAR).

This guide provides an objective comparison of the utility of this compound against other synthetic alternatives, supported by experimental data and detailed protocols. We will delve into how the strategic placement of the amino, chloro, and carbaldehyde moieties on the thiazole ring provides a powerful platform for generating novel drug candidates, particularly in the realm of kinase inhibitors.

The Privileged 2-Aminothiazole Scaffold

The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] This is attributed to the ability of the 2-aminothiazole moiety to form key interactions with various biological targets.

The Trifecta of Functionality: Amino, Chloro, and Carbaldehyde

The true power of this compound lies in its trifunctional nature, which provides three distinct points for chemical modification. This allows for a combinatorial approach to library synthesis, where a wide array of substituents can be introduced to systematically probe the chemical space around the core scaffold.

  • The 2-Amino Group: This primary amine serves as a versatile handle for a multitude of chemical transformations. It readily undergoes acylation, sulfonylation, and reductive amination, allowing for the introduction of a wide variety of side chains that can modulate the compound's potency, selectivity, and pharmacokinetic properties.[3]

  • The 4-Chloro Group: The chlorine atom at the 4-position is a key feature that enhances the synthetic utility of this building block. It is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various nucleophiles such as amines, thiols, and alkoxides.[4] This provides a straightforward method for building complexity and exploring SAR at this position. The electron-withdrawing nature of the thiazole ring facilitates this substitution.

  • The 5-Carbaldehyde Group: The aldehyde functionality is a highly reactive group that can participate in a wide range of chemical reactions. It is particularly useful for forming Schiff bases through condensation with primary amines, which can then be further modified.[5][6] It can also be oxidized to a carboxylic acid, reduced to an alcohol, or used in various carbon-carbon bond-forming reactions, dramatically expanding the diversity of accessible derivatives.[7]

Comparative Performance in Drug Synthesis

While direct head-to-head quantitative comparisons of this compound with every possible alternative are not extensively documented in a single source, its advantages can be inferred from the numerous successful syntheses of potent biological agents. A prime example is in the development of kinase inhibitors.

The 2-aminothiazole scaffold is a core component of several successful kinase inhibitors, including the anti-cancer drug Dasatinib.[8] While the initial synthesis of Dasatinib did not start from this compound, the structure of Dasatinib and its analogues highlight the importance of substitution at the 2, 4, and 5-positions of the thiazole ring. The use of a pre-functionalized building block like this compound can streamline the synthesis of such complex molecules.

To illustrate the potential of this scaffold, the following table summarizes the biological activities of various 2-aminothiazole derivatives, many of which could be conceptually derived from this compound.

Compound ClassTargetBiological Activity (IC50/MIC)Reference
2-Aminothiazole DerivativesSrc Family KinasesNanomolar to subnanomolar[8]
2-Amino-4-phenylthiazole Derivativesc-Met KinaseIC50 = 180.63 nM[9] (paraphrased)
Schiff bases of 2-AminothiazolesMycobacterium tuberculosisMIC = 6.25 µg/ml[6]
2-Aminothiazole DerivativesAurora KinasePotent Inhibition[10] (paraphrased)

Experimental Protocols

To demonstrate the practical utility of this compound, here are detailed methodologies for key synthetic transformations.

Protocol 1: Schiff Base Formation

Reaction: Condensation of this compound with a primary amine.

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the desired primary amine (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification using column chromatography or recrystallization.

Protocol 2: Nucleophilic Aromatic Substitution of the Chloro Group

Reaction: Displacement of the 4-chloro group with an amine.

Procedure:

  • In a sealed reaction vessel, combine this compound (1 equivalent), the desired amine (1.5-2 equivalents), and a suitable base such as potassium carbonate or triethylamine.

  • Add a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Potential

The following diagrams, generated using the DOT language, illustrate the synthetic versatility of this compound.

G cluster_amino 2-Amino Group Reactions cluster_chloro 4-Chloro Group Reactions cluster_aldehyde 5-Carbaldehyde Group Reactions start 2-Amino-4-chlorothiazole- 5-carbaldehyde acylation Acylation start->acylation sulfonylation Sulfonylation start->sulfonylation reductive_amination Reductive Amination start->reductive_amination snar Nucleophilic Aromatic Substitution (SNAr) start->snar schiff_base Schiff Base Formation start->schiff_base oxidation Oxidation to Carboxylic Acid start->oxidation reduction Reduction to Alcohol start->reduction compound_library_a Amide Library acylation->compound_library_a compound_library_b Sulfonamide Library sulfonylation->compound_library_b compound_library_c Substituted Amine Library reductive_amination->compound_library_c compound_library_d 4-Substituted Thiazole Library snar->compound_library_d compound_library_e Imine Library schiff_base->compound_library_e compound_library_f Carboxylic Acid Library oxidation->compound_library_f compound_library_g Alcohol Library reduction->compound_library_g

Caption: Synthetic versatility of this compound.

G cluster_workflow Drug Discovery Workflow start 2-Amino-4-chlorothiazole- 5-carbaldehyde parallel_synthesis Parallel Synthesis of Compound Library start->parallel_synthesis Versatile Chemistry screening High-Throughput Screening parallel_synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role in a typical drug discovery workflow.

Conclusion

References

Crystallographic Showdown: A Comparative Analysis of 2-Amino-4-chlorothiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed crystallographic comparison of 2-Amino-4-chlorothiazole-5-carbaldehyde derivatives reveals key structural modifications influenced by substituent changes. This guide provides an in-depth analysis of their molecular geometries, offering valuable insights for researchers and professionals in drug development and materials science.

Comparative Crystallographic Data

The following table summarizes the key bond lengths and angles for the two characterized derivatives, offering a direct comparison of their molecular geometries.

Parameter4-(t-Butyl)-2-(N-methyl-N-phenylamino)thiazole-5-carbaldehyde (1)2-Amino-4-phenylthiazole (2)
Bond Lengths (Å)
S1-C21.7541.737
S1-C51.7381.735
C2-N31.3211.311
N3-C41.3931.385
C4-C51.3621.371
C2-N(amino)1.3651.362
C4-C(substituent)1.523 (C-C(t-butyl))1.474 (C-C(phenyl))
C5-C(aldehyde)1.458-
C(aldehyde)=O1.217-
Bond Angles (°)
C5-S1-C291.592.0
S1-C2-N3115.1114.7
C2-N3-C4109.8110.5
N3-C4-C5114.8114.2
C4-C5-S1108.8108.6
N(amino)-C2-N3120.3119.8
N(amino)-C2-S1124.6125.5
C(substituent)-C4-N3121.3122.1
C(substituent)-C4-C5123.9123.7
S1-C5-C(aldehyde)125.1-
N3-C4-C(substituent)121.3-
O=C(aldehyde)-C5124.3-

Analysis of Structural Variations:

The replacement of the chloro and amino groups in the parent scaffold with bulkier substituents in derivatives 1 and 2 introduces notable changes in the thiazole ring geometry. In derivative 1 , the presence of a t-butyl group at C4 and a N-methyl-N-phenylamino group at C2 leads to steric hindrance, which can influence the planarity of the thiazole ring and the orientation of the substituents. The crystallographic data for 4-t-butyl-2-(N-methyl-N-phenylamino)thiazole-5-carbaldehyde shows that the phenyl group is oriented towards the sulfur atom of the thiazole ring.

For 2-Amino-4-phenylthiazole (2) , the substitution of the chlorine atom with a phenyl group at the C4 position significantly impacts the electronic properties and potential intermolecular interactions of the molecule. The crystallographic data for this compound is available through the Cambridge Crystallographic Data Centre (CCDC) under deposition number 131254.

Experimental Protocols

Synthesis and Crystallization of 4-(t-Butyl)-2-(N-methyl-N-phenylamino)thiazole-5-carbaldehyde (1):

This derivative was prepared through the Vilsmeier formylation of the corresponding 4-substituted N-methyl-N-phenyl-amine. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.

Synthesis and Crystallization of 2-Amino-4-phenylthiazole (2):

The synthesis of 2-Amino-4-phenylthiazole typically involves the Hantzsch thiazole synthesis, reacting an α-haloketone (e.g., 2-bromoacetophenone) with a thiourea. Single crystals for X-ray analysis can be grown from a suitable solvent such as ethanol or methanol by slow evaporation.

X-ray Data Collection and Structure Refinement:

For both derivatives, single-crystal X-ray diffraction data was collected on a diffractometer using monochromatic radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The general workflow for the characterization of these derivatives using X-ray crystallography is depicted below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Extraction Extraction of Bond Lengths & Angles Structure_Refinement->Data_Extraction Comparison Comparative Structural Analysis Data_Extraction->Comparison

Caption: Workflow for X-ray Crystallographic Characterization.

This guide highlights the importance of X-ray crystallography in elucidating the precise molecular structures of this compound derivatives. The comparative data presented herein serves as a valuable resource for understanding structure-property relationships in this class of compounds, paving the way for the rational design of new molecules with desired biological or material properties.

A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiazole Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives, with a focus on analogs that can be conceptually derived from the versatile 2-amino-4-chlorothiazole-5-carbaldehyde scaffold. While specific SAR studies on the title compound are not extensively available in published literature, this guide leverages data from closely related 2-aminothiazole series to offer valuable insights for the rational design of novel therapeutic agents. We will explore key structural modifications and their impact on anticancer and kinase inhibitory activities, supported by experimental data, detailed protocols, and signaling pathway visualizations.

The this compound Scaffold: A Gateway to Diverse Analogs

The this compound core is a promising starting point for medicinal chemistry campaigns. The reactive aldehyde at the C5 position and the primary amine at the C2 position serve as key handles for introducing a wide array of substituents, allowing for the systematic exploration of chemical space and the optimization of biological activity. Modifications at these positions can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Potential Derivatization Strategies:

  • C5-Carbaldehyde: Can be converted into Schiff bases, amides, hydrazones, and other functionalities, enabling the introduction of various aromatic and aliphatic groups.

  • C2-Amine: Can be acylated, alkylated, or used in coupling reactions to introduce diverse side chains that can interact with specific biological targets.

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections summarize the SAR of 2-aminothiazole derivatives as kinase inhibitors and anticancer agents, providing a framework for predicting the potential effects of modifications to the this compound core.

Kinase Inhibitory Activity

2-Aminothiazole derivatives have emerged as a privileged scaffold for the development of potent kinase inhibitors, including the FDA-approved drug Dasatinib, a pan-Src family kinase inhibitor.[1] The thiazole ring often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

Key SAR Insights for Kinase Inhibition:

  • Substituents at C2: The 2-amino group is a critical interaction point. Acylation of this amine with various moieties can significantly impact potency and selectivity. For instance, in the development of Src-family kinase inhibitors, specific substituted pyrimidines at the 2-amino position were found to be optimal.[2]

  • Substituents at C4: The nature of the substituent at the C4 position influences interactions with the solvent-exposed region of the kinase. Aromatic or heteroaromatic groups, such as a 2-pyridyl moiety, have been shown to be essential for the activity of some antitubercular 2-aminothiazoles.[3][4]

  • Substituents at C5: Modifications at the C5 position can modulate the overall physicochemical properties of the molecule and provide additional interaction points. For example, 5-carboxamide derivatives have been successfully developed as potent kinase inhibitors.[5][6]

Table 1: Kinase Inhibitory Activity of Selected 2-Aminothiazole Analogs

Compound IDTarget KinaseIC50 (nM)Reference
Dasatinib (BMS-354825)Src<1[2]
Dasatinib (BMS-354825)Abl<1[2]
Analog 21 K563 (cellular)16,300[7]
Analog 28 (m-Cl)HT29 (cellular)630[7]
Analog 28 (m-Cl)A549 (cellular)8,640[7]
Allosteric Modulator 4 CK2α3,400[8]
Anticancer Activity

The anticancer effects of 2-aminothiazole derivatives are often linked to their kinase inhibitory activity, leading to the disruption of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Key SAR Insights for Anticancer Activity:

  • Lipophilicity and Halogenation: The introduction of lipophilic groups and halogens on aromatic rings attached to the thiazole core can enhance anticancer activity. For example, a bromo-substituent on a 4-phenyl ring significantly increased affinity for CK2α.[9]

  • Amide Linkages: The presence and nature of amide linkers are crucial. The inversion or N-methylation of an amide bond can drastically alter or abolish activity, highlighting the importance of specific hydrogen bonding interactions.[3]

  • Heterocyclic Substituents: The incorporation of other heterocyclic rings, such as pyran, pyridine, and pyrimidine, can lead to potent antiproliferative effects.[10][11]

Table 2: In Vitro Anticancer Activity of Selected 2-Aminothiazole Analogs

Compound IDCell LineIC50 (µM)Reference
Analog 17 (X=Cl)VariousNot specified, but potent[10][11]
Analog 21 K56316.3[5]
Analog 21 MCF-720.2[5]
Analog 21 HT-2921.6[5]
Allosteric Modulator 27 786-O5[12]
Allosteric Modulator 27 DU14520[12]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[13]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.[13][14]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (Generic Fluorescence-Based)

This protocol describes a general method for measuring kinase activity and inhibition.

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • In a 384-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known inhibitor).[15]

  • Add the kinase enzyme solution to all wells and incubate for 10-30 minutes at room temperature to allow for compound binding.[15]

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[15]

  • Incubate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction and detect phosphorylation by adding the terbium-labeled antibody and streptavidin-conjugated acceptor.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.[16]

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Signaling Pathway Visualizations

The following diagrams illustrate key signaling pathways often targeted by 2-aminothiazole-based kinase inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival FAK FAK Src->FAK Migration Cell Migration FAK->Migration

Caption: VEGFR-2 Signaling Pathway.[8][17][18][19][20]

CDK2_Signaling_Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 (Active) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb P p27 p27 CyclinE_CDK2->p27 P (degrades) E2F E2F Rb->E2F sequesters pRb p-Rb S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition p27->CyclinE_CDK2 inhibits

Caption: CDK2 Signaling in G1/S Transition.[1][21][22][23][24]

Src_Signaling_Pathway Receptor Growth Factor Receptor Src Src Receptor->Src STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras FAK FAK Src->FAK Proliferation Proliferation STAT3->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration FAK->Migration

Caption: Overview of Src Kinase Signaling Pathways.[7][25][26][27][28]

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-chlorothiazole-5-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary and mandatory disposal method for 2-Amino-4-chlorothiazole-5-carbaldehyde is to engage a licensed professional waste disposal service. This ensures compliance with regulatory requirements and safe handling of this hazardous material.

This guide provides comprehensive procedures for the safe handling and disposal of this compound, a compound recognized for its potential hazards. The information is tailored for researchers, scientists, and drug development professionals to ensure safety and compliance within the laboratory setting.

Immediate Safety and Handling Precautions

Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may provoke an allergic skin reaction or respiratory irritation.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat is required. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard and Disposal Data

For clarity, the key hazard classifications and disposal recommendations are summarized below.

Hazard ClassificationGHS CodesPrimary Disposal Method
Acute Toxicity, Oral (Category 4)H302Licensed Professional Waste Disposal
Skin Irritation (Category 2)H315Licensed Professional Waste Disposal
Eye Irritation (Category 2A)H319Licensed Professional Waste Disposal
Skin Sensitization (Category 1)H317Licensed Professional Waste Disposal
Specific Target Organ ToxicityH335Licensed Professional Waste Disposal

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have This compound waste ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe assess_waste Assess Waste: - Solid or in solution? - Contaminated materials? segregate Segregate Waste: - Halogenated Organic Waste - Keep separate from non-halogenated waste assess_waste->segregate ppe->assess_waste container Use a Compatible, Labeled Hazardous Waste Container segregate->container pretreatment_decision Pre-treatment (Optional Hazard Reduction) container->pretreatment_decision neutralize Neutralize Aldehyde Group (See Experimental Protocol) pretreatment_decision->neutralize Yes professional_disposal Arrange for Pickup by a Licensed Professional Waste Disposal Service pretreatment_decision->professional_disposal No neutralize->professional_disposal end End: Waste Properly Disposed professional_disposal->end

References

Essential Safety and Operational Guidance for 2-Amino-4-chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 2-Amino-4-chlorothiazole-5-carbaldehyde. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Summary

  • Skin and Eye Irritation: May cause serious eye irritation and skin irritation upon contact.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3] Aldehydes, in general, can cause airway constriction.[4]

  • Oral Toxicity: May be harmful if swallowed.[5]

  • Allergic Reactions: May cause an allergic skin reaction or asthma-like symptoms if inhaled.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust be splash-proof and conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4][5]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling aldehydes.[4] Latex gloves are not effective.[4]
Body Protection Laboratory CoatA long-sleeved lab coat is required to protect against skin contact.[6][7]
Respiratory Protection RespiratorUse a NIOSH-approved air-purifying respirator with organic vapor cartridges if working outside of a fume hood or if ventilation is inadequate.[1][4]

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the essential steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data for Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware and Surfaces handle_exp->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

Caption: Workflow for handling this compound.

Experimental Protocols

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6][8]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][5]

2. First Aid Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Plan

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound, including contaminated paper towels, gloves, and weighing paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste.

2. Disposal Method:

  • Dispose of all waste containing this compound through your institution's environmental health and safety (EHS) office.[1][2][5]

  • Do not dispose of this chemical down the drain or in regular trash.[3] All disposal must comply with local, state, and federal regulations for hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-chlorothiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-4-chlorothiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.